Product packaging for Bleomycetin(Cat. No.:)

Bleomycetin

Cat. No.: B1254640
M. Wt: 1440.6 g/mol
InChI Key: QYOAUOAXCQAEMW-DEXXSRBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bleomycetin is an antineoplastic antibiotic complex with documented research applications in oncology. Studies have investigated its efficacy against various experimental tumor models, including lung carcinomatosis, melanoma B-16, and lympholeukemia, showing marked inhibition of tumor growth . Clinical research has also demonstrated an objective therapeutic effect in patients with common forms of malignant tumors, particularly Hodgkin's lymphoma and non-Hodgkin's lymphoma . The compound's mechanism of action is characterized by its ability to cause oxidative damage to DNA. It binds to metal ions such as iron to form a complex that generates reactive oxygen species, leading to single-strand and double-strand breaks in DNA, which ultimately inhibits DNA synthesis and causes cell cycle arrest . This action is cell-cycle-phase specific, with cytotoxicity being greatest in the G2 phase . A key research area for this compound involves novel delivery systems. In vivo studies have shown that local application of this compound chemosorbed onto an ion exchange medical gauze resulted in significant tumor growth inhibition with reduced toxicity compared to solution forms, highlighting its potential as a prolonged-action delivery system . This product is designated For Research Use Only . It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H89N19O21S2 B1254640 Bleomycetin

Properties

Molecular Formula

C57H89N19O21S2

Molecular Weight

1440.6 g/mol

IUPAC Name

[(2R,3S,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-2-[(1S,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

InChI

InChI=1S/C57H89N19O21S2/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76)/t23-,24+,25+,26-,27-,31-,32+,36-,37-,38-,39-,40+,41+,42-,43+,44+,45-,55+,56-/m0/s1

InChI Key

QYOAUOAXCQAEMW-DEXXSRBISA-N

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@@H](C2=CN=CN2)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O

Synonyms

leomycetin
bleomycetin hydrochloride
bleomycin A5
N1-(3-((4-aminobutyl)amino)propyl)bleomycinamide
NSC-350895
pingyangmycin
zhengguangmycin A5

Origin of Product

United States

Biosynthesis and Production of Bleomycetin

Microbial Origin and Isolation of Bleomycetin from Streptomyces verticillus

This compound, like other bleomycins, is produced by the bacterium Streptomyces verticillus, specifically strain ATCC 15003. google.com This actinomycete is the primary natural source from which bleomycin (B88199) compounds, including this compound, are isolated. The isolation of bleomycin from the fermentation broth of Streptomyces verticillus ATCC 15003 was reported, highlighting its origin in microbial fermentation processes. google.com Fermentation is typically conducted aerobically in a suitable liquid medium, although production on a solid medium is also possible. google.com Optimal fermentation temperatures generally range from 25-35°C, with 27-32°C being preferable for large-scale production. google.com

Elucidation of Biosynthetic Pathways and Intermediates

The biosynthesis of this compound is a complex process orchestrated by a large biosynthetic gene cluster (BGC) in Streptomyces verticillus. nih.govsecondarymetabolites.orgnih.gov This gene cluster, spanning approximately 70-77 kb, encodes the multienzyme machinery responsible for assembling the bleomycin structure. secondarymetabolites.orgeurekalert.org The elucidation of this pathway has revealed it as a model for the biosynthesis of hybrid peptide-polyketide natural products. nih.govunl.edu

Non-ribosomal Peptide Synthetase and Polyketide Synthase Involvement

The core structure of the bleomycin aglycone is assembled by a megasynthetase system that integrates both NRPS and PKS modules. nih.govunl.eduunl.edu This hybrid NRPS-PKS system is crucial for the stepwise condensation of amino acids and acetate (B1210297) units (derived from malonyl-CoA) to form the complex backbone. nih.govunl.edu The bleomycin megasynthetase includes a natural hybrid NRPS/PKS/NRPS system, exemplified by the proteins BlmIX, BlmVIII, and BlmVII, which serves as a model for understanding interdisciplinary enzymatic interactions. nih.govunl.edu While catalytic sites are generally conserved between hybrid and non-hybrid systems, the ketoacyl synthase (KS) domains within the hybrid NRPS/PKS systems exhibit unique characteristics. nih.govunl.edu Specific interpolypeptide linkers are thought to play a vital role in facilitating the transfer of growing intermediates between the interacting NRPS and PKS modules. nih.govunl.edu

Enzymatic Steps and Key Catalytic Activities

The biosynthesis involves a series of enzymatic steps catalyzed by the proteins encoded within the blm gene cluster. The NRPS modules are responsible for activating and incorporating specific amino acids, while the PKS modules incorporate polyketide extender units. The assembly process is iterative, with intermediates being passed between modules via carrier proteins, specifically peptidyl carrier proteins (PCPs) for NRPS and acyl carrier proteins (ACPs) for PKS. unl.eduunl.edu Post-translational modification of these carrier proteins by a phosphopantetheinyl transferase (PPTase), such as Svp in S. verticillus, is essential for their activity, enabling them to carry the growing peptide and polyketide chains. nih.govunl.edu Svp PPTase demonstrates broad substrate specificity towards both ACPs and PCPs. unl.edu

Key enzymatic activities within the bleomycin biosynthetic pathway include adenylation domains (A domains) in NRPS modules that select and activate specific amino acids, condensation domains (C domains) that catalyze peptide bond formation, and ketosynthase domains (KS domains) in PKS modules that catalyze carbon-carbon bond formation. nih.govunl.eduunl.edu Other enzymes, such as those involved in tailoring reactions like oxidation and glycosylation, contribute to the final structure of this compound. For instance, an oxidation domain within the BlmIII NRPS is likely involved in thiazole (B1198619) ring formation. unl.eduunl.edu The assembly of the bithiazole moiety, a characteristic feature of bleomycin, requires specific protein juxtaposition and modular recognition involving BlmIV and BlmIII. nih.gov The supply of specific precursors, such as GDP-mannose, also plays a key role in bleomycin production. researchgate.netnih.gov Enzymes like phosphomannose isomerase (ManA) and phosphomannomutase (ManB) are key enzymes in the GDP-mannose synthesis pathway relevant to bleomycin production. researchgate.netnih.gov

Strain Engineering and Fermentation Optimization for Research-Scale Production

Enhancing the production of this compound for research purposes often involves strain engineering and optimization of fermentation conditions. The low natural production yield of bleomycin due to its complex structure necessitates such approaches. eurekalert.org Amplification of the biosynthetic gene cluster has been shown to significantly contribute to increasing the production of secondary metabolites like bleomycin. eurekalert.org Precise amplification of the blm gene cluster in Streptomyces verticillus has led to a remarkable enhancement in bleomycin production. eurekalert.org For example, a combined strategy involving a ZouA-dependent DNA amplification system and double-reporters-guided recombinant selection in Streptomyces verticillus ATCC15003 resulted in a 9.59-fold increase in bleomycin production in a recombinant strain containing 6 copies of the gene cluster compared to the wild-type strain. eurekalert.org

Metabolic regulation also offers avenues for optimization. N-acetylglucosamine (GlcNAc), a signaling molecule in Streptomyces that influences antibiotic synthesis, has been found to significantly increase bleomycin yields in chemically defined media. researchgate.netnih.gov This increase is primarily associated with the alleviation of the inhibition of BlmT expression. nih.gov Genetic engineering of the GDP-mannose synthesis pathway, involving the co-expression of blmT, manA, and manB, has also been explored to improve bleomycin production. researchgate.netnih.gov

Fermentation conditions, including temperature and medium composition, are also critical for optimizing production. google.com While general conditions for Streptomyces fermentation are applicable, specific optimization for S. verticillus is necessary. google.comnih.gov Research has focused on developing genetic systems for S. verticillus ATCC15003, which had previously been refractory to standard DNA introduction methods, to facilitate strain engineering efforts. nih.gov Intergeneric Escherichia coli-Streptomyces conjugation under optimized conditions has proven effective for introducing plasmid DNA and creating mutants for studying the biosynthetic pathway and potentially enhancing production. nih.gov

Here is a summary of key genes and their putative functions in Bleomycin biosynthesis:

GenePutative Function
blm clusterEncodes enzymes and proteins for bleomycin biosynthesis (NRPS, PKS, tailoring enzymes)
blmIXPart of hybrid NRPS/PKS/NRPS system
blmVIIIPart of hybrid NRPS/PKS/NRPS system
blmVIIPart of hybrid NRPS/PKS/NRPS system
blmIIIContains oxidation domain likely involved in thiazole formation, part of bithiazole assembly
blmIVInvolved in bithiazole assembly
svpPhosphopantetheinyl transferase (PPTase) activating carrier proteins
manAPhosphomannose isomerase (GDP-mannose synthesis)
manBPhosphomannomutase (GDP-mannose synthesis)
blmTInvolved in regulation of bleomycin biosynthesis
blmRPathway-specific repressor of blmT expression

Note: This table is based on information regarding the bleomycin biosynthetic gene cluster and associated enzymes. Specific functions are based on research findings.

Molecular and Cellular Mechanisms of Action of Bleomycetin

Fundamental Interactions with Nucleic Acids

The primary molecular target of Bleomycetin is deoxyribonucleic acid (DNA). nih.govnih.gov Its interaction with DNA is multifaceted, leading to the cleavage of the phosphodiester backbone, which can result in either single-strand or double-strand breaks. nih.govnih.gov

This compound is capable of causing both single and double-strand breaks in DNA, with the latter being a more potent form of DNA lesion. mdedge.com

The induction of single-strand breaks (SSBs) is a significant mechanism of this compound's action. mdpi.comnih.gov This process is initiated by the binding of a this compound-metal ion complex to the DNA. nih.gov The cleavage can occur at various sites along the DNA strand. nih.gov Studies have shown that even after the removal of the drug, the formation of strand breaks can continue for a period, suggesting a persistent damaging process or the creation of intermediate lesions that are subsequently converted into breaks. chalmers.se The repair of these single-strand breaks has been observed to commence following the removal of this compound from the cellular environment. nih.gov

Double-strand breaks (DSBs) are considered to be the more cytotoxic lesions induced by this compound. mdedge.commit.edu These breaks can arise from two single-strand breaks occurring in close proximity on opposite strands of the DNA duplex. mdpi.com Research indicates that the formation of DSBs is a result of two vicinal strand breaks initiated by C-4' hydrogen abstraction of the 2-deoxyribose moiety. harvard.edu The structure of these breaks can vary, with a predominance of blunt ends and single-base 5' extensions. nih.gov Specifically, when the DNA sequence at the break site is G-Py-Py', the break at the pyrimidine (B1678525) (Py) is often accompanied by a break directly opposite it, leading to blunt ends. nih.gov In the case of a G-Py-Pu sequence, the break at the pyrimidine is typically paired with a break at the base opposite the purine (B94841) (Pu), resulting in a single-base 5' extension. nih.gov

Type of DNA BreakCommon Resulting End StructuresSequence Specificity Example
Double-Strand BreakBlunt endsG-Py-Py'
Double-Strand BreakSingle-base 5' extensionsG-Py-Pu

Role of Oxygen and Metal Ions in DNA Cleavage

The DNA-cleaving activity of this compound is not intrinsic to the molecule itself but is critically dependent on the presence of molecular oxygen and certain metal ions. nih.govnih.gov

This compound is an effective chelator of several divalent metal ions, with iron being of primary importance for its cytotoxic activity. nih.govnih.gov The molecule forms a complex with metal ions, particularly iron (Fe2+), which is essential for its DNA-damaging capabilities. nih.gov This this compound-iron complex is considered a pseudoenzyme that can catalytically generate reactive oxygen species. nih.gov While iron is crucial for enhancing cytotoxicity, other metal ions such as copper (Cu(II)), zinc (Zn(II)), and cobalt (Co(II)) have been shown to inhibit the DNA degradation caused by the this compound-Fe(II) complex. nih.gov Studies have demonstrated that chelating this compound with copper does not significantly affect its cytotoxicity. nih.gov

Metal IonEffect on this compound's DNA Cleavage Activity
Iron (Fe2+)Essential for activity; enhances cytotoxicity
Copper (Cu2+)Inhibitory
Cobalt (Co2+)Inhibitory
Zinc (Zn2+)Inhibitory

Once the this compound-metal ion complex is formed, it reacts with molecular oxygen to produce reactive oxygen species (ROS), such as superoxide (B77818) (O₂⁻) and hydroxyl radicals (•OH). nih.govnih.gov These highly reactive species are the ultimate effectors of DNA strand scission. nih.gov The generation of ROS occurs in proximity to the DNA, as the this compound complex binds to the DNA helix. nih.govharvard.edu The production of these free radicals leads to oxidative damage to the deoxyribose moiety of the DNA backbone, resulting in strand breaks. harvard.edu Research has confirmed a dose-dependent increase in cellular superoxide and peroxide formation upon treatment with this compound. researchgate.net

DNA Binding Specificity and Modes of Interaction

The interaction of this compound with DNA is a multifaceted process characterized by specific binding modes and sequence preferences. The molecule engages with DNA through a combination of intercalation and groove binding, leading to its well-documented effects on DNA integrity and metabolism. This binding is not random; rather, it is directed by the local sequence and microstructure of the DNA helix.

Guanine-Cytosine Rich Regions Affinity

This compound demonstrates a notable preference for binding to DNA regions rich in guanine (B1146940) and cytosine. nih.gov Research indicates that metallobleomycin complexes specifically recognize sequences such as 5'-GC and 5'-GT. nih.gov The affinity for guanine-containing sequences is crucial for strong binding. nih.gov Studies comparing binding constants have shown that poly[d(G-C)] is a significantly better substrate than poly[d(I-C)], highlighting the importance of the guanine 2-amino group for this interaction. nih.gov While the binding specificity can be complex and vary between different DNA hairpin substrates, those containing 5'-GC-3' or 5'-GT-3' sequences are often, though not always, associated with strong binding. nih.gov The general preference for cleavage sites follows the pattern GC = GT > GA >> GG, further underscoring the affinity for guanine adjacent to a pyrimidine. nih.gov

Table 1: this compound DNA Binding and Cleavage Preferences

Sequence TypeBinding/Cleavage ObservationSource
Guanine-Cytosine (G-C)Preferred binding and cleavage site (5'-GC). nih.govnih.gov nih.govnih.gov
Guanine-Thymine (G-T)Preferred binding and cleavage site (5'-GT). nih.govnih.gov nih.govnih.gov
Guanine-Adenine (G-A)Moderate cleavage preference. nih.gov nih.gov
Guanine-Guanine (G-G)Very low cleavage preference. nih.gov nih.gov
Partial Intercalation of Bithiazole Rings

A key feature of this compound's interaction with DNA is the intercalation of its bithiazole tail. nih.gov This process involves the insertion of the planar bithiazole rings between the base pairs of the DNA double helix. nih.govresearchgate.net Evidence for this includes the observation that binding of the bithiazole-containing fragment of the drug unwinds and relaxes supercoiled DNA, a classic indicator of intercalation. nih.gov This interaction has a measured unwinding angle of 12 degrees and results in the lengthening of linear DNA by approximately 3.1 Å per bound molecule. nih.gov

However, the interaction is more accurately described as partial, rather than classical, intercalation. nih.gov Some studies suggest a model where a thiazole (B1198619) ring partially inserts and wedges itself between base pairs at a bending point in the DNA helix. nih.gov Crystallographic studies have confirmed that the bithiazole moiety intercalates in at least two distinct modes, which can occur independently of the minor groove binding of the rest of the molecule. nih.govosti.gov This intercalation is considered the preferred binding mode and is integral to positioning the molecule for its subsequent effects on DNA. osti.gov

Minor Groove Binding and Hydrogen Bonding Interactions

In conjunction with intercalation, this compound binds to the minor groove of the DNA helix. nih.govnih.gov This binding is critical for the sequence-specific recognition of DNA. nih.gov The metal-binding domain and the attached disaccharide moiety are responsible for these interactions, which involve the formation of direct hydrogen bonds with the DNA. nih.gov A crucial element for this specific recognition is the 2-amino group of the guanine base located on the 5' side of the cleaved pyrimidine. nih.gov Modification of this amino group significantly inhibits DNA cleavage at 5'-GC and 5'-GT sites, strongly indicating that the metallobleomycin complex operates within the minor groove where this group is accessible. nih.gov

Influence of DNA Sequence and Microstructure on Interaction

The precise interaction and subsequent cleavage of DNA by this compound are heavily influenced by both the specific nucleotide sequence and the local DNA structure. nih.gov While strong binding requires the presence of a guanine residue, the efficiency of the cleavage reaction is determined by the local DNA conformation. nih.gov

Systematic analysis has identified a preferred consensus sequence for this compound cleavage, which is 5'-YYGTAW, where 'Y' is a pyrimidine (T or C), 'W' is A or T, and the asterisk () indicates the cleavage site. nih.gov The most efficiently cleaved sequence identified in one study was 5'-TCGT*AT. nih.gov

Local DNA microstructure also plays a significant role. For instance, this compound efficiently cleaves regions of repeating adenine (B156593) and thymine, specifically at ApT steps, but not at TpA steps. nih.gov In contrast, sequences like (AC)n•(GT)n and An•Tn are not cleaved. nih.gov This demonstrates that the drug's activity is not solely dependent on the presence of a specific dinucleotide but on the broader structural context of the DNA helix. nih.gov

Impact on Cellular Processes and Macromolecular Synthesis

This compound's interaction with DNA has profound consequences for critical cellular functions, most notably the synthesis of macromolecules.

Inhibition of DNA Synthesis

A primary cellular effect of this compound is the inhibition of DNA synthesis. aap.orgnih.gov This inhibition is a direct result of its ability to bind to and damage the DNA template. The mechanism of this inhibition is twofold, involving both cis-acting and trans-acting pathways. nih.gov

The cis-acting mechanism is the more direct pathway, where the damage (strand breaks) inflicted upon the DNA template physically obstructs the progression of the replication machinery. nih.gov However, research has shown that this cannot be the sole mechanism. In cell-free systems using a non-damaged DNA template, extracts from cells previously treated with this compound still showed a reduced capacity for DNA replication. nih.gov This points to a trans-acting mechanism, where this compound's effects likely extend to the modulation or damage of crucial replication factors, thereby inhibiting the replication of even undamaged DNA. nih.gov Studies have shown that this compound can inhibit both the initiation and elongation phases of DNA replication. nih.gov

Table 2: Mechanisms of this compound-Induced Inhibition of DNA Synthesis

MechanismDescriptionSource
Cis-actingInhibition due to direct damage to the DNA template, which physically blocks replication machinery. nih.gov
Trans-actingInhibition of replication on an undamaged template, likely through the modulation or damage of essential replication factors. nih.gov

Effects on RNA and Protein Synthesis (Lesser Inhibition)

While the primary cytotoxic mechanism of this compound is attributed to DNA damage, it also exerts inhibitory effects on the synthesis of RNA and proteins, albeit to a lesser extent. Research indicates that this compound inhibits cellular RNA synthesis in a nonspecific manner. nih.gov Studies on human lymphocytic cells (Wil2 line) treated with the compound showed that the ratio of polyadenylate-containing RNA [poly(A) RNA] to non-poly(A)-containing RNA remained the same as in untreated cells. nih.gov Furthermore, analysis using complementary DNA (cDNA) probes revealed that nearly all poly(A) RNA sequences present in untreated cells were also found in treated cells, suggesting the inhibition is not sequence-specific. nih.gov

This compound's impact on protein synthesis has also been investigated. At high concentrations, it has been shown to inhibit protein synthesis. nih.gov However, this inhibition does not appear to stem from a direct modification of messenger RNA (mRNA). nih.gov When globin mRNA was pretreated with high concentrations of this compound and the drug was subsequently removed, its ability to function in a wheat germ embryo translation system was not diminished. nih.gov More recent findings suggest a correlation between protein synthesis inhibition and the ability of this compound to cleave RNA. nih.gov Experiments have demonstrated that this compound can cause the cleavage of transfer RNA (tRNA) and induce DNA-independent inhibition of protein synthesis in systems like rabbit reticulocyte lysate and when microinjected into Xenopus oocytes. nih.gov This supports the hypothesis that RNA cleavage may be an important, albeit secondary, component of this compound's mechanism of action. nih.gov

MacromoleculeEffect of this compoundKey FindingsSource
RNAInhibition of SynthesisInhibition is nonspecific; does not alter the ratio of poly(A) to non-poly(A) RNA. nih.gov
ProteinInhibition of SynthesisOccurs at high concentrations; not due to mRNA modification but correlated with tRNA cleavage. nih.govnih.gov

Cell Cycle Perturbations

A significant cellular response to this compound-induced DNA damage is the arrest of the cell cycle, predominantly in the G2 phase. nih.govplos.org This G2 checkpoint is a critical control point that prevents cells from entering mitosis with damaged chromosomes, thus maintaining genomic stability. plos.org The induction of G2 arrest by this compound has been observed in various cell types, including normal human fibroblasts (NHFs) and human T-cell leukemia-derived Jurkat cells. nih.govembopress.org

In NHFs, this compound treatment leads to the rapid accumulation of the proteins p53 and p21. embopress.org The cyclin-dependent kinase (Cdk) inhibitor p21 plays a crucial role in establishing and maintaining this G2 arrest. embopress.org It contributes to the inactivation of cyclin A-Cdk1/2 and cyclin B1-Cdk1 complexes, which are essential for the progression from G2 into mitosis. embopress.org Furthermore, p21 inhibits the phosphorylation of retinoblastoma (pRb) family proteins, and the resulting accumulation of active pocket proteins is required to drive a permanent exit from the cell cycle in the G2 phase. embopress.org In cancer cells that are defective in the G1 checkpoint, such as Jurkat cells, this compound exposure also results in a pronounced arrest in the G2 phase. nih.govresearchgate.net

Cell LineObservationAssociated Molecular EventsSource
Normal Human Fibroblasts (NHFs)Induces G2 arrest and permanent cell cycle exit.Rapid accumulation of p53 and p21; inactivation of Cdk complexes; accumulation of active pRb proteins. embopress.org
Jurkat (Human T-cell leukemia)Induces G2 phase arrest.Observed in cells with a defective G1 checkpoint. nih.govresearchgate.net
Various Cancer Cell LinesG2/M arrest is a common cellular response.Evasion of G2/M arrest is associated with acquired resistance to this compound. plos.org

This compound is recognized as a potent anti-mitotic agent that primarily acts during the G2 phase. nih.gov Its mechanism involves preventing cells from initiating mitosis. nih.gov Studies on HeLa S-3 cells have established that this compound's primary effect on cell division occurs by blocking cells in the G2 phase, thereby preventing their entry into prophase. nih.gov However, cells that are already in prophase when exposed to the drug are able to complete a normal mitotic division. nih.gov This indicates that the critical inhibitory action is on the G2 to M transition, rather than on the mitotic process itself. The broader term "G2/M arrest" is often used because the arrest at the G2 checkpoint effectively halts entry into mitosis. plos.org

Molecular Interactions with Other Cellular Components

The activity of this compound is significantly modulated by the structure of chromatin and its fundamental unit, the nucleosome. nih.govnih.gov this compound-induced DNA damage is influenced by how DNA is packaged and by the proteins associated with it. nih.govnih.gov Studies using ligation-mediated PCR to analyze DNA damage at nucleotide resolution in intact human cells have shown that the intensity of this compound cleavage differs substantially between purified DNA and DNA within chromatin. nih.gov Specifically, this compound activity is greatly reduced at sites of protein-DNA interactions, such as those involving transcription factors like NF-E2/AP1 in the human beta-globin gene cluster. nih.gov

The nucleosome core itself presents a barrier to this compound. Research on precisely positioned nucleosomes revealed a marked inhibition of this compound-induced DNA cleavage (up to 5-fold) in the central region of the DNA wrapped around the histone octamer. nih.gov This inhibition is thought to result from conformational constraints imposed on the DNA by the nucleosome structure. nih.gov Interestingly, the degree of DNA damage is also dependent on the nucleosome repeat length; nuclei with shorter average repeat lengths show fewer DNA lesions compared to those with longer repeats. nih.gov Furthermore, the cellular protein poly(ADP-ribose) polymerase (PARP) has been shown to regulate chromatin structure and is required for the protective effects of integrin activation against this compound-induced DNA damage in lung endothelial cells. nih.gov

Cellular ComponentEffect on this compound ActivityMechanism/ObservationSource
Chromatin (in intact cells)Modulates DNA cleavage patterns.Activity is significantly reduced at sites of protein-DNA interactions (e.g., transcription factor binding sites). nih.gov
Nucleosome CoreInhibits DNA cleavage.Up to 5-fold inhibition in the central region of nucleosome-bound DNA due to conformational constraints. nih.gov
Nucleosome Repeat LengthInfluences the extent of DNA damage.Fewer DNA lesions are induced in nuclei with shorter average nucleosome repeat lengths. nih.gov
Poly(ADP-ribose) Polymerase (PARP)Mediates protection against damage.PARP is required for integrin-mediated protection from DNA breakage and helps regulate chromatin structure. nih.gov

Plasma Protein Binding: In circulation, this compound has been shown to bind to the two most abundant plasma proteins: human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP). nih.govmdpi.com Spectroscopic studies have demonstrated that this compound binds to both, but with a significantly higher affinity—by an order of magnitude—for AGP. nih.govmdpi.com This is particularly relevant as AGP is an acute phase protein often overexpressed in cancer patients, which could affect the bioavailability of the drug. nih.govmdpi.com

Signal Transduction Pathways: The cellular response to this compound-induced damage involves the activation and inhibition of several signaling cascades.

MAPK Pathway: In human oral epidermoid carcinoma cells, the apoptotic effect of Bleomycin (B88199) A5 is associated with the sustained activation of c-Jun N-terminal kinases (JNK) and the inhibition of extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov This suggests JNK plays a pro-apoptotic role, while the ERK pathway may provide a survival signal. nih.gov Combining this compound with an inhibitor of MEK (the upstream activator of ERK) leads to enhanced apoptosis. nih.gov

TGF-β/Smad Pathway: In A549 lung cancer cells, this compound has been shown to induce an epithelial-to-mesenchymal transition (EMT). jcancer.org This process was found to be mediated through the activation of the TGF-β/Smad signaling pathway, specifically involving the phosphorylation of Smad2 and Smad3. jcancer.org

Cell Cycle and Apoptosis Pathways: Studies comparing different this compound components, such as A2 and B2, indicate they share similar signaling pathways involved in regulating the cell cycle and apoptosis across various cancer cell lines. nih.gov

Interacting Protein/PathwayType of InteractionCellular OutcomeSource
Human Serum Albumin (HSA)Binding (Lower Affinity)Plasma transport. nih.govmdpi.com
α1-acid glycoprotein (AGP)Binding (Higher Affinity)Plasma transport; potential impact on drug availability. nih.govmdpi.com
JNK PathwayActivationPromotes apoptosis. nih.gov
ERK1/2 PathwayInhibitionContributes to apoptosis (as ERK is a survival pathway). nih.gov
TGF-β/Smad PathwayActivationInduces epithelial-to-mesenchymal transition (EMT) in A549 cells. jcancer.org

Mitochondrial Function and Phospholipid Biosynthesis Pathway Alterations

This compound has been shown to exert significant effects on mitochondrial function, which in turn leads to alterations in phospholipid biosynthesis pathways. This indirect mechanism of action highlights a broader cellular impact beyond its well-documented effects on nucleic acids.

Research indicates that bleomycin, a major component of the this compound complex, can damage the mitochondrial membrane. nih.govresearchgate.net This damage leads to an increase in the generation of reactive oxygen species (ROS), contributing to oxidative stress within the cell. nih.govresearchgate.net The disruption of the mitochondrial membrane integrity is a key event that triggers a cascade of downstream effects, ultimately impacting cellular homeostasis.

One of the critical consequences of bleomycin-induced mitochondrial dysfunction is the disruption of phospholipid biosynthesis. nih.govnih.gov Specifically, the synthesis of crucial phospholipids (B1166683) such as phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC) is compromised. nih.govresearchgate.netnih.gov Studies in yeast have demonstrated that while bleomycin does not directly inhibit the enzyme phosphatidylserine (B164497) (PS) synthase (Cho1), its damaging effect on mitochondria indirectly impairs the phospholipid synthesis cascade. nih.govnih.gov The proper localization and function of enzymes involved in PE and PC synthesis are dependent on healthy mitochondrial membranes.

The antifungal activity of bleomycin has been linked to this mechanism. nih.govresearchgate.netnih.gov The inhibition of fungal growth by bleomycin can be rescued by supplementing with ethanolamine (B43304), a precursor for PE synthesis, which underscores the importance of the compromised phospholipid pathway in its antifungal effect. nih.govresearchgate.netnih.gov This suggests that the disruption of mitochondrial function and the subsequent impact on membrane composition and functionality are significant contributors to the biological activity of this compound.

The following table summarizes the key research findings regarding the effects of bleomycin on mitochondrial function and phospholipid biosynthesis.

Cellular Component/Process Effect of Bleomycin Consequence Supporting Evidence
Mitochondrial Membrane Damage and disruption of integrityIncreased generation of Reactive Oxygen Species (ROS)Studies in yeast cells nih.govresearchgate.net
Phospholipid Biosynthesis Indirect inhibitionCompromised synthesis of Phosphatidylethanolamine (PE) and Phosphatidylcholine (PC)Does not directly inhibit PS synthase (Cho1) nih.govnih.gov
Fungal Growth InhibitionDisruption of cell membrane composition and functionalityGrowth can be restored by ethanolamine supplementation nih.govresearchgate.netnih.gov

RNA Binding and Cleavage Mechanisms

While historically recognized for its DNA-cleaving properties, this compound and its components have been demonstrated to bind to and cleave RNA molecules, suggesting a broader range of cellular targets. This interaction with RNA represents a significant aspect of its mechanism of action, potentially contributing to its therapeutic effects through the inhibition of protein synthesis. nih.gov

Bleomycin has been shown to cause the cleavage of various classes of RNA, including transfer RNA (tRNA). nih.gov This cleavage is not random but occurs at specific sites within the RNA molecule. The ability of bleomycin to cleave RNA has been correlated with its capacity to inhibit protein synthesis in a DNA-independent manner, as observed in rabbit reticulocyte lysate and Xenopus oocytes. nih.gov This suggests that the degradation of essential RNA molecules can directly disrupt the translational machinery of the cell.

Further research has elucidated the specificity of RNA cleavage by components of the this compound complex. For instance, bleomycin A5 exhibits a preference for cleaving RNA at sequences containing stretches of AU base pairs. nih.gov This specificity has been leveraged in studies targeting oncogenic non-coding RNAs. One notable example is the cleavage of the microRNA-10b (miR-10b) hairpin precursor by bleomycin A5. nih.gov The cleavage occurs near the processing sites for the Drosha and Dicer enzymes, leading to the destruction of the mature microRNA. nih.gov

The RNA binding and cleavage activity of bleomycin can be modulated. By conjugating bleomycin A5 to a small molecule that selectively binds to a specific RNA target, such as the primary microRNA-96 (pri-miR-96), its affinity and cleavage selectivity for that RNA can be significantly enhanced. nih.gov This approach has been shown to increase the cleavage of the target RNA while reducing off-target DNA cleavage. nih.gov The selective degradation of pri-miR-96 in triple-negative breast cancer cells led to an increase in the expression of the pro-apoptotic transcription factor FOXO1, which is normally silenced by miR-96, and subsequently triggered apoptosis. nih.gov

These findings indicate that RNA is a veritable therapeutic target for this compound and that its mechanism of action involves the specific binding and cleavage of RNA molecules, leading to downstream effects on gene expression and cellular viability.

Below is a table detailing the research findings on the RNA binding and cleavage mechanisms of bleomycin.

RNA Target Cleavage Specificity Functional Outcome Key Findings
General RNA (including tRNA) Site-specific cleavageInhibition of protein synthesisDNA-independent mechanism observed in multiple systems nih.gov
microRNA-10b (miR-10b) hairpin precursor Prefers stretches of AU base pairs; cleaves near Drosha and Dicer processing sitesDestruction of mature microRNADemonstrated both in vitro and in cellular experiments nih.gov
primary microRNA-96 (pri-miR-96) Enhanced selectivity when conjugated to an RNA-binding small moleculeIncreased FOXO1 protein expression and apoptosis in cancer cellsConjugation significantly increased affinity for target RNA over DNA nih.gov

Structural Characterization and Structure Activity Relationships of Bleomycetin

Advanced Spectroscopic Analyses of Bleomycetin Structure

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools in determining the structure of this compound and understanding its interactions. mdpi.comnih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Coordination Chemistry

NMR spectroscopy has played a pivotal role in unraveling the coordination chemistry of metallo-bleomycins, including insights applicable to this compound. mdpi.comnih.govnih.govucv.ve Studies utilizing NMR, such as ¹³C-NMR, have been used to detect changes in chemical shifts upon complexation with metal ions like Co(II), indicating which parts of the molecule are involved in metal binding. mdpi.com For instance, changes observed in the NMR spectra of Co(II)-bleomycin suggested the involvement of the secondary amine in beta-aminoalanine, nitrogens in the pyrimidine (B1678525) and imidazole (B134444) rings, and the amide nitrogen in beta-hydroxyhistidine as equatorial ligands. nih.govucv.ve Paramagnetic shifts of protons in the gulose and mannose moieties can also suggest their involvement as axial ligands. nih.govucv.ve ¹H NMR experiments have also been used to compare metal binding in modified bleomycins, indicating that certain structural alterations can affect ligand coordination or spin state. nih.gov Two-dimensional NMR techniques, including COSY, TOCSY, and HMQC, along with relaxation time measurements, provide detailed information about the spatial arrangement of atoms around the metal center and contribute to building structural models. nih.govucv.vecapes.gov.br

Mass Spectrometry (MS) for Component Identification

Mass spectrometry is a crucial technique for the identification and characterization of this compound and its related compounds within complex mixtures. nih.govresearchgate.netnih.gov MS can determine the molecular weight of this compound and its various analogs, which differ primarily in their terminal amine moiety. iaea.orgnih.gov Techniques like electrospray ionization (ESI) coupled with high-resolution mass spectrometry allow for the detection of charged species of bleomycin (B88199) fractions, including metal complexes. researchgate.netnih.gov For example, studies have shown that in ESI, bleomycin forms double-charged species, and MS can differentiate between metal-free bleomycin and its copper complex based on their mass-to-charge ratios (m/z). researchgate.net Liquid chromatography coupled to mass spectrometry (LC-MS) or tandem mass spectrometry (MS/MS) provides a sensitive and selective method for identifying and quantifying bleomycin in various samples, including biological tissues, by separating different bleomycin components before mass analysis. researchgate.netnih.govresearchgate.net MS has been used to identify major bleomycin components like Bleomycin A2 and B2, as well as impurities or related analogs such as bleomycin A5 and demethylbleomycin A2. researchgate.net

Functional Domain Analysis and Their Roles

Metal-Binding Domain

The metal-binding domain is a critical component of this compound, responsible for chelating metal ions, most notably Fe(II) and Cu(II). beatcancer.euscirp.orgpatsnap.com This domain is located in the N-terminal region of the molecule and is composed of several nitrogen-containing ligands. scirp.orggpatindia.com Upon binding a suitable metal ion, this domain becomes activated, enabling it to interact with oxygen and generate reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals. beatcancer.eupatsnap.com These radicals are directly responsible for the subsequent DNA cleavage. beatcancer.euscirp.orgpatsnap.com NMR studies have helped identify the specific atoms within this domain that coordinate with the metal ion, providing insights into the geometry and stability of the metal-bleomycin complex. mdpi.comnih.govucv.vecapes.gov.br The ability of this domain to bind and activate metal ions is fundamental to this compound's cytotoxic mechanism. beatcancer.eupatsnap.com

DNA-Binding Domain

The DNA-binding domain of this compound mediates its interaction with DNA, a prerequisite for its DNA cleavage activity. beatcancer.euscirp.orgpatsnap.com A key feature of this domain is the bithiazole moiety, which facilitates the intercalation of the bleomycin molecule between DNA base pairs. beatcancer.euscirp.orgpatsnap.com This intercalation, along with interactions with the sugar-phosphate backbone, positions the metal-binding domain in close proximity to the DNA strands, allowing for the generation of ROS and subsequent DNA damage. patsnap.com The bithiazole tail is reported to show partial intercalation and contributes to DNA binding. scirp.org While the bithiazole moiety enhances DNA affinity, the metal-binding region governs the DNA cleavage process. beatcancer.eu Studies have shown that the bithiazole moiety of bleomycin can be far from the metal-binding domain in certain complexes, suggesting flexibility in the molecule's conformation upon binding to different targets. rcsb.org

Elucidating Structure-Activity Relationships at the Molecular Level

This compound, also known as Bleomycin A5, is a significant analog within the bleomycin family of glycopeptide antibiotics nih.govchemsrc.comlookchem.comyeastgenome.org. The biological activity of bleomycins, including this compound, primarily stems from their ability to induce DNA strand breaks, a process mediated by metal ions and oxygen wikipedia.orgpatsnap.com. Understanding the structure-activity relationships (SAR) at the molecular level involves examining how different parts of the bleomycin structure interact with DNA and metal ions to facilitate this cleavage.

The bleomycin molecule is structurally complex, featuring several domains crucial for its function: a metal-binding domain, a DNA-binding domain (including a bithiazole moiety), a carbohydrate moiety, and a terminal amine pfizer.com. The precise arrangement and chemical nature of these components dictate the drug's interaction with its targets.

At the molecular level, the mechanism of DNA cleavage by bleomycins is initiated by the chelation of a metal ion, typically ferrous iron (Fe(II)), by the metal-binding domain wikipedia.orgpatsnap.com. This metal-drug complex then interacts with molecular oxygen. The activated metallobleomycin species is capable of binding to DNA, often showing a preference for specific sequences, and abstracting a hydrogen atom from the deoxyribose sugar, leading to DNA strand scission wikipedia.orgpatsnap.compfizer.com.

The interaction with DNA involves several parts of the bleomycin molecule. The bithiazole rings are known to intercalate between DNA base pairs or bind in the minor groove, contributing to DNA binding affinity and specificity pfizer.comnih.gov. The positively charged terminal amine is also implicated in DNA binding, likely through electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA nih.gov.

Studies investigating the binding of bleomycin analogs to proteins, such as the Shble protein, have highlighted the importance of specific structural elements like the C-terminal tails and propionamide (B166681) moieties for binding affinity yeastgenome.org. While this relates to protein interaction rather than direct DNA cleavage SAR, it underscores the sensitivity of bleomycin's interactions to subtle structural differences.

Molecular dynamics simulations exploring the interaction between metalated bleomycin and DNA have provided insights into the structural orientation and binding energies involved in the DNA cleavage process. These studies suggest that the nature of the chelated metal ion can influence the efficiency of hydrogen abstraction from deoxyribose, a critical step in DNA scission.

Development and Characterization of Bleomycetin Analogs and Derivatives

Rational Design and Chemical Synthesis of Bleomycetin Analogs

Rational design in drug development involves leveraging knowledge of a molecular target or related signaling pathway to design compounds with desired properties. jscimedcentral.com This approach is applied to this compound research to create analogs with potentially improved DNA binding, cleavage efficiency, or reduced off-target effects. The chemical synthesis of this compound analogs and derivatives involves modifying specific parts of the complex this compound structure.

Studies have explored modifications to the linker region, composed of methylvalerate and threonine residues, which is thought to be crucial for the conformational changes required for efficient DNA cleavage. nih.gov Conformationally constrained methylvalerate analogs have been synthesized and incorporated into deglycobleomycin (B1238005) A5 congeners using solid-phase construction procedures. nih.gov

The synthesis of bleomycin (B88199) A5 oligonucleotide derivatives has also been reported, involving the coupling of bleomycin A5 to oligonucleotides via a reaction between an amino group of a spermidine (B129725) residue and a 5'-phosphate group of the oligonucleotide. nih.gov This method has achieved product yields ranging from 60-80%. nih.gov

Investigating Modified this compound Structures (e.g., this compound A5, Deglycobleomycin)

This compound A5 (Pingyangmycin) is a specific form of bleomycin that has been investigated for its antineoplastic activity. invivochem.com Bleomycin itself is a complex of related glycopeptide antibiotics, primarily consisting of bleomycin A2 and B2. ctdbase.orgnih.gov

Deglycobleomycin is a modified bleomycin structure that lacks the disaccharide moiety. Research has shown that the disaccharide portion of bleomycin is important for tumor cell targeting and uptake. toku-e.comnih.gov Studies comparing bleomycin A2 and deglycobleomycin A2 have indicated that the differences between them are attributable to the removal of the disaccharide. researchgate.net

Investigations into modified this compound structures, such as bleomycin Z, 6'-deoxy-BLM Z, and zorbamycin (B576740), have examined their cytotoxicity and genome-wide DNA cleavage patterns in human cancer cells. nih.gov

Comparative Molecular Mechanism Studies of Analogs

Comparative studies of this compound analogs aim to understand how structural modifications influence their molecular mechanisms, particularly their interaction with DNA and subsequent cellular effects. The mechanism of action of bleomycin is thought to involve the chelation of metallic ions, leading to the production of free radicals that cause single-stranded breaks in DNA. toku-e.com This DNA cleavage activity is central to its anticancer properties. toku-e.com

Studies with conformationally constrained deglycobleomycin A5 analogs have shown that while they possess DNA cleavage activity, their potency can be less than that of deglycobleomycin, and they may lack sequence selectivity observed with the parent compound. nih.gov Some of these constrained analogs were found to mediate RNA cleavage even without added Fe(II). nih.gov

Comparative studies of bleomycin analogs like BLM Z, 6'-deoxy-BLM Z, and zorbamycin have revealed that they preferentially cleave at the transcription start sites of actively transcribed genes in human cells. nih.gov An inverse correlation has been observed between the degree of preferential cleavage at transcription start sites and the IC50 values of these analogs, suggesting this preferential cleavage is a significant factor in their cytotoxicity. nih.gov

Novel amino acid and peptide derivatives of bleomycin A5 have also been synthesized and evaluated for their antitumor activity and interaction with DNA. nih.gov Some of these derivatives have shown significantly higher antitumor activities in vitro against certain cancer cell lines compared to bleomycin A5. nih.gov DNA cleavage studies with these derivatives indicated that hydrophobic amino acid or peptide modifications could induce a higher ratio of double to single-strand DNA cleavage than bleomycin A5. nih.gov Furthermore, the presence of D-conformation or basic amino acids in the derivatives was found to facilitate DNA binding of bleomycin. nih.gov

The following table summarizes some comparative cytotoxicity data for bleomycin and its analogs:

CompoundIC50 in HeLa cells (µM)
6'-deoxy-BLM Z2.9
BLM Z3.2
Bleomycin4.4
Zorbamycin7.9

*Data based on research in human HeLa cells. nih.gov

Novel Conjugates of this compound with Targeting Moieties

The development of novel conjugates involves linking this compound or its analogs to targeting moieties to enhance their selective delivery to cancer cells. This strategy aims to increase the concentration of the cytotoxic agent at the tumor site while minimizing exposure to healthy tissues. hun-ren.hu

Research has explored the conjugation of this compound to microbubbles, demonstrating that bleomycin-derivatized microbubbles can selectively adhere to certain cancer cell lines, such as MCF-7 human breast carcinoma cells, but not to normal breast cell lines. nih.govnih.gov This selective binding was shown to be dependent on the presence of the carbohydrate moiety of bleomycin. nih.govnih.gov An analog lacking the carbohydrate moiety did not exhibit this selective binding. nih.gov

Further studies have confirmed that the bleomycin disaccharide moiety is not only necessary but also sufficient for tumor cell targeting and cellular uptake in various cancer cell lines, including breast, prostate, and pancreas cancer cells. nih.gov Conjugates of the bleomycin disaccharide alone with a fluorescent dye showed selective binding and internalization in cancer cells, with targeting efficiency comparable to that of intact bleomycin conjugates. nih.gov These findings highlight the potential of the bleomycin disaccharide as a targeting moiety for delivering other therapeutic or imaging agents to cancer cells. toku-e.comnih.gov

Molecular and Cellular Mechanisms of Resistance to Bleomycetin

Enzymatic Inactivation Mechanisms

One of the primary methods cells employ to resist Bleomycetin is through direct enzymatic modification, which renders the drug inactive. This is accomplished by specific enzymes that alter the chemical structure of this compound, preventing it from binding to and cleaving DNA.

Bleomycin (B88199) hydrolase is a cysteine proteinase enzyme that plays a significant role in the resistance to this compound in normal and tumor cells. nih.govsemanticscholar.orgnih.gov This enzyme catalyzes the hydrolysis of the amide group in the β-aminoalanine moiety of the this compound molecule. nih.govresearchgate.net This chemical modification, which replaces a terminal amine with a hydroxyl group, is critical because it inhibits the ability of this compound to bind iron. semanticscholar.orgnih.gov As the iron-Bleomycetin complex is the active form that generates DNA-cleaving free radicals, this inactivation prevents the drug's cytotoxic activity. semanticscholar.orgnih.gov The levels of bleomycin hydrolase activity can vary between tissues, and lower concentrations of this enzyme in the lungs and skin may contribute to the particular sensitivity of these tissues to this compound toxicity. nih.gov Studies have shown that cells selected for this compound resistance exhibit increased levels of bleomycin-hydrolase activity. nih.gov

EnzymeFamilyMechanism of ActionEffect on this compoundReference
Bleomycin HydrolaseCysteine ProteinaseHydrolyzes the amide in the β-aminoalanine moietyReplaces a terminal amine with a hydroxyl group, inhibiting iron binding and cytotoxic activity nih.govsemanticscholar.orgnih.gov

Another enzymatic route to this compound resistance is through N-acetylation, a mechanism identified in the this compound-producing organism Streptomyces verticillus. nih.govnih.gov The enzyme responsible, Bleomycin N-acetyltransferase (BAT), inactivates this compound by transferring an acetyl group from acetyl-coenzyme A (AcCoA) to the drug molecule. nih.gov The site of this acetylation is the primary amine of the β-aminoalanine moiety, which is a crucial ligand for metal ion binding. nih.gov The resulting acetylated this compound shows no detectable antibacterial activity and loses its ability to induce DNA degradation in vitro. nih.gov BAT is a member of the Gcn5-related N-acetyltransferase (GNAT) superfamily and functions as a self-resistance determinant in the producing organism. nih.govdntb.gov.ua

EnzymeAbbreviationMechanism of ActionEffect on this compoundReference
Bleomycin N-acetyltransferaseBATTransfers an acetyl group from AcCoA to the primary amine of the β-aminoalanine moietyPrevents metal binding, thus inactivating the drug and inhibiting its DNA-cleaving ability nih.govnih.gov

This compound-Binding Proteins and Sequestration

Sequestration, or the act of binding and trapping the drug molecule, is another effective strategy for resistance. Specialized proteins have evolved to bind this compound with high affinity, preventing it from reaching its cellular target, DNA.

Resistance determinants found in Streptomyces verticillus and the transposon Tn5 include this compound-binding proteins designated BLMA and BLMT, respectively. nih.govresearchgate.net These proteins confer resistance by directly binding to and sequestering this compound molecules. ebi.ac.uk X-ray crystallography has revealed that both BLMA and BLMT form dimers. nih.govresearchgate.net These dimers create two binding pockets at the interface, with each dimer capable of binding two this compound molecules. nih.govebi.ac.uk This direct sequestration effectively neutralizes the drug's activity. ebi.ac.uk

A novel Bleomycin Resistance Protein, BRPMBL, has been identified in association with the metallo-β-lactamase NDM-1, a significant antibiotic resistance determinant in Gram-negative bacteria. nih.govnih.gov The gene encoding this protein, bleMBL, is often found downstream of the blaNDM-1 gene. nih.govnih.gov BRPMBL functions by binding to and sequestering this compound-like molecules, thereby preventing them from causing DNA degradation. nih.govnih.gov In silico modeling and electrophoretic mobility shift assays have confirmed that the mechanism of action requires the dimerization of the BRPMBL protein to effectively sequester this compound. nih.govnih.gov This protein acts specifically on this compound-like molecules and does not confer cross-resistance to other antimicrobial glycopeptides. nih.govnih.gov

ProteinSource Organism/ElementMechanism of ActionKey Structural FeatureReference
BLMA Streptomyces verticillusDirect binding and sequestration of this compoundForms a dimer that binds two this compound molecules at the dimer interface nih.govresearchgate.netebi.ac.uk
BLMT Transposon Tn5Direct binding and sequestration of this compoundForms a dimer that binds two this compound molecules at the dimer interface nih.govresearchgate.net
BRPMBL Associated with blaNDM-1 geneBinds and sequesters this compound-like molecules, preventing DNA damageDimerization is required for sequestration of this compound nih.govnih.gov

Enhanced DNA Repair Pathways

Since the primary cytotoxic effect of this compound is the generation of single- and double-strand DNA breaks, an enhanced capacity to repair this damage is a crucial mechanism of resistance. nih.govsemanticscholar.org Cancer cells can develop resistance by upregulating the efficiency of their DNA repair machinery. nih.govfrontiersin.org

This compound-induced DNA cleavage results in unusual termini, specifically 3'-phosphoglycolate and 5'-phosphate ends. nih.gov The removal of the 3'-phosphoglycolate to create a standard 3'-OH end is a critical step for subsequent repair. nih.gov Studies in human cells have shown that the repair of these specific lesions is significantly enhanced at the transcription start sites of actively transcribed genes, a process linked to transcription-coupled repair. nih.gov

Eukaryotic cells utilize two main pathways to repair double-strand breaks: homologous recombination (HR) and non-homologous end joining (NHEJ). nih.govresearchgate.net Both pathways have been shown to contribute to the repair of this compound-induced DNA damage. nih.gov The development of resistance can be characterized by a reduced level of detectable DNA damage after drug exposure, which in turn leads to reduced G2/M cell cycle arrest and apoptosis. nih.govsemanticscholar.org This suggests that resistant cells have acquired a more robust ability to prevent or repair the DNA damage caused by this compound. nih.gov

Repair PathwayType of Damage RepairedRelevance to this compound ResistanceReference
Transcription-Coupled Repair 3'-phosphoglycolate termini from DNA cleavageEnhanced repair at actively transcribed genes contributes to cell survival. nih.gov
Homologous Recombination (HR) Double-strand breaksUpregulation of this pathway helps repair this compound-induced breaks, preventing cell death. nih.govresearchgate.net
Non-Homologous End Joining (NHEJ) Double-strand breaksA predominant pathway for repairing this compound-induced double-strand breaks. nih.gov

Altered Cellular Uptake and Efflux Mechanisms

The efficacy of this compound is critically dependent on its ability to enter and accumulate within cancer cells. Resistance can emerge when cellular mechanisms that control the influx and efflux of the drug are altered.

Role of Glycosaminoglycans in Cellular Entry

Glycosaminoglycans (GAGs), a class of negatively charged polysaccharides found on the cell surface and in the extracellular matrix, are implicated in the cellular uptake of the positively charged this compound molecule. nih.gov The interaction between this compound and GAGs, such as heparan sulfate (B86663) and chondroitin sulfate, is believed to facilitate the drug's entry into the cell. nih.gov

Alterations in the composition and sulfation patterns of GAGs can therefore impact this compound's cytotoxicity. Research on the related compound Bleomycin has shown that cancer cells with deficient GAG biosynthesis exhibit reduced sensitivity to the drug. For instance, a study demonstrated that CHO745 cells, which are defective in both heparan and chondroitin sulfate biosynthesis, are less susceptible to the cytotoxic effects of Bleomycin A5 (Pingyangmycin) compared to wild-type CHO K1 cells. nih.gov This suggests that a lower density of negatively charged GAGs on the cell surface may hinder the initial binding and subsequent internalization of this compound.

Furthermore, the degree of sulfation of GAGs appears to play a crucial role. Studies have indicated that Bleomycin treatment can lead to an undersulfated state of heparan sulfate, which may represent a feedback mechanism contributing to resistance. nih.gov The table below illustrates the impact of GAG deficiency on the half-maximal inhibitory concentration (IC50) of Bleomycin A5 in different cell lines, highlighting the role of GAGs in drug sensitivity. nih.gov

Cell LineGAG StatusIC50 of Bleomycin A5 (µM)
HCT116GAG sufficient0.15 ± 0.02
A549GAG sufficient0.45 ± 0.05
CHO K1Wild-type (GAG sufficient)1.2 ± 0.1
CHO745GAG deficient>160

Drug Transporter Modulation

Another key mechanism of resistance involves the active efflux of this compound from cancer cells, mediated by ATP-binding cassette (ABC) transporters. These membrane proteins function as drug pumps, extruding xenobiotics and contributing to multidrug resistance.

Studies on Bleomycin have shown that its exposure can induce the upregulation of specific ABC transporters, namely P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). atsjournals.orgnih.govnih.gov This upregulation has been observed in various pulmonary cell types in murine models of Bleomycin-induced lung injury. atsjournals.orgnih.gov The increased expression of these transporters leads to a more efficient efflux of the drug, thereby reducing its intracellular concentration and diminishing its cytotoxic effect.

The functional consequence of this upregulation is a decrease in the efficacy of drugs that are substrates of these transporters. While direct quantitative data linking P-gp and BCRP expression levels to this compound IC50 values are limited, research on other chemotherapeutic agents demonstrates this correlation. The table below, based on findings related to Bleomycin, illustrates the induction of ABC transporter gene expression following drug exposure. nih.gov

TransporterFold Change in Gene Expression (Bleomycin-treated vs. Control)
P-glycoprotein (P-gp)Increased
Breast Cancer Resistance Protein (BCRP)Increased

Epigenetic and Genetic Factors in Resistance Development

The development of resistance to this compound is a dynamic process influenced by both heritable epigenetic alterations and genetic mutations within the cancer cell population.

Epigenetic modifications, such as DNA methylation and histone modifications, can alter gene expression patterns without changing the underlying DNA sequence. nih.gov Research on Bleomycin has shown that DNA methylation can directly impact the drug's activity. nih.govnih.gov Methylation of cytosine residues in DNA can reduce the binding of Bleomycin and decrease its DNA-cleaving efficiency. nih.govnih.gov This suggests that hypermethylation of Bleomycin's target DNA sequences could be a mechanism of resistance.

Somatic Mutations and Heterogeneity

Somatic mutations, which are genetic alterations that are not inherited, play a crucial role in the development of drug resistance. nih.gov Bleomycin itself is a mutagenic agent that can induce DNA strand breaks, leading to an increased frequency of somatic mutations, including single-nucleotide variants (SNVs) and insertions/deletions (INDELs). nih.govresearchgate.net This drug-induced mutagenesis can contribute to the genetic heterogeneity of the tumor.

Within a heterogeneous tumor, pre-existing or newly acquired mutations in genes involved in DNA repair, cell cycle control, or apoptosis can confer a survival advantage to a subset of cancer cells when exposed to this compound. For example, mutations that enhance the cell's capacity to repair Bleomycin-induced DNA damage can lead to resistance. nih.gov The table below presents data on Bleomycin-induced somatic mutation frequencies in lung fibroblasts from different species, illustrating the mutagenic potential of the drug. researchgate.net

SpeciesSomatic SNV Frequency (per 1 µM Bleomycin)Somatic INDEL Frequency (per 1 µM Bleomycin)
MouseHigherHigher
Guinea PigHigherHigher
Naked Mole-ratLowerLower
HumanLowerLower

Sub-clonal Evolution and Persistence

The genetic heterogeneity within a tumor provides the raw material for sub-clonal evolution under the selective pressure of chemotherapy. nih.govmdpi.com When a tumor is treated with this compound, sensitive clones are eliminated, while resistant sub-clones, harboring advantageous genetic or epigenetic alterations, can survive and proliferate. This process, known as clonal selection, leads to the emergence of a drug-resistant tumor.

Longitudinal studies tracking the clonal dynamics of tumors during treatment have shown that the number and size of mutational clones can change significantly, often with clonal sweeps associated with chemotherapy. nih.govumich.edu The persistence of resistant sub-clones, even at very low frequencies, can lead to disease relapse. Understanding the evolutionary trajectories of these sub-clones is critical for designing adaptive therapeutic strategies that can anticipate and counteract the emergence of resistance.

Stress Response Pathways and Survival Adaptations

Cells employ a variety of sophisticated stress response pathways and survival adaptations to counteract the cytotoxic effects of this compound. Resistance to this potent anti-cancer agent is not conferred by a single mechanism but rather a multifactorial interplay of cellular processes aimed at mitigating drug-induced damage and promoting survival. These adaptations are critical for the development of clinical resistance to this compound-based therapies.

The primary mechanism of this compound-induced cytotoxicity involves the generation of reactive oxygen species (ROS) that cause single- and double-strand breaks in DNA. nih.govpatsnap.com Consequently, cellular resistance strategies are heavily focused on neutralizing oxidative stress and enhancing the capacity for DNA repair.

One of the key adaptive responses is the upregulation of antioxidant defenses. patsnap.com By increasing the intracellular levels of antioxidant molecules, cancer cells can effectively quench the ROS generated by the this compound-iron complex, thereby reducing the extent of DNA damage. patsnap.com This pre-emptive neutralization of the drug's damaging agents is a crucial first line of defense.

Furthermore, resistant cells exhibit an enhanced ability to repair this compound-induced DNA lesions. plos.org The DNA damage response (DDR) is a complex signaling network that detects DNA breaks and orchestrates their repair. Key pathways involved in repairing this compound-induced double-strand breaks include non-homologous end joining (NHEJ) and homologous recombination (HR). patsnap.comnih.gov Studies have shown that cancer cell lines with acquired resistance to this compound display significantly reduced levels of DNA damage following drug exposure, suggesting a more efficient repair machinery. nih.gov This enhanced repair capability prevents the accumulation of lethal DNA damage that would otherwise trigger cell death. nih.gov

In addition to managing DNA damage, resistant cells have developed mechanisms to evade the programmed cell death, or apoptosis, that is typically initiated by extensive cellular stress. patsnap.com Research indicates that this compound-resistant cells show a marked reduction in apoptosis following drug treatment. nih.gov This evasion is linked to the reduced accumulation of DNA damage, which in turn leads to a dampened signal for the G2/M cell cycle arrest and subsequent apoptotic cascade. nih.govplos.org By circumventing these critical checkpoints, resistant cells can continue to proliferate despite the presence of the drug.

Recent findings have also implicated the cGAS-STING pathway in the cellular response to this compound. Bleomycin-induced damage to the nuclear envelope can lead to the leakage of nuclear DNA into the cytoplasm. nih.gov This cytoplasmic DNA can be detected by the cGAS-STING pathway, a component of the innate immune system, which can trigger cellular senescence or cell death. nih.gov Adaptations that limit nuclear damage or modulate the activity of this pathway could therefore contribute to this compound resistance.

Interestingly, some evidence suggests that resistance to this compound may not always be a permanent genetic change. The observation that some resistant cell lines partially revert to a sensitive phenotype after a period of culture in a drug-free medium points towards the involvement of non-permanent mechanisms, such as epigenetic modifications. nih.gov These reversible changes could allow cancer cells to dynamically adapt to the presence or absence of the therapeutic agent.

The following tables summarize key research findings on the stress response pathways and survival adaptations involved in this compound resistance.

Stress Response PathwayMechanism of Action in this compound ResistanceKey Research Findings
Antioxidant Defense Neutralization of this compound-generated reactive oxygen species (ROS).Upregulation of antioxidant defenses mitigates DNA damage. patsnap.com
DNA Damage Repair Enhanced repair of single- and double-strand DNA breaks.Resistant cells show reduced DNA damage. nih.gov Both non-homologous end joining (NHEJ) and homologous recombination (HR) are involved. patsnap.comnih.gov
Apoptosis Evasion Bypassing the programmed cell death pathway.Resistant cells exhibit reduced G2/M arrest and apoptosis. nih.govplos.org
cGAS-STING Pathway Response to cytoplasmic DNA from nuclear damage.Activation can lead to senescence or cell death; modulation may confer resistance. nih.gov
Survival AdaptationDescriptionExperimental Observations
Reduced DNA Damage Accumulation Efficient neutralization of ROS and/or rapid repair of DNA lesions.COMET and γ-H2AX assays show less DNA damage in resistant cell lines compared to parental lines after this compound exposure. nih.gov
Evasion of Cell Cycle Arrest Continued cell proliferation despite drug-induced stress.Resistant cells show significantly less G2/M arrest following high-dose this compound treatment. nih.gov
Reversible Resistance Partial return to a drug-sensitive phenotype in the absence of the drug.Some resistant cell lines show decreased IC50 values after being cultured in a this compound-free medium. nih.gov

Advanced Analytical and Methodological Approaches for Bleomycetin Research

Chromatographic Techniques

Chromatography plays a crucial role in the separation, identification, and quantification of Bleomycetin and its related impurities.

High-Performance Liquid Chromatography (HPLC-UV) for Analysis and Impurity Profiling

High-Performance Liquid Chromatography coupled with Ultraviolet (UV) detection (HPLC-UV) is a widely used technique for the determination and impurity profiling of bleomycins nih.govnih.gov. This method allows for the separation of different bleomycin (B88199) components, such as Bleomycin A2 and B2, which are often present in Bleomycin sulfate (B86663) preparations csuohio.edusemanticscholar.org. A rapid and specific ion-pair reversed-phase HPLC method has been developed for bleomycin determination, utilizing less adsorptive reversed-phase packings and sodium perchlorate (B79767) as an ion-pairing reagent to achieve short analysis times and method transferability across different batches of reversed-phase materials nih.gov. HPLC-UV methods are suitable for routine analysis due to their detection sensitivity and precision nih.gov. They are employed for the analysis of pharmaceutical dosage forms of bleomycin, typically involving minimal sample pretreatment nih.gov. Impurity profiling using HPLC-UV involves identifying and quantifying related substances and degradation products ijrti.orgresearchgate.net. For instance, in the analysis of Bleomycin sulfate, HPLC-UV can identify major components like Bleomycin A2 and B2 based on their peak areas semanticscholar.org. Impurities, such as demethylbleomycin A2, can be identified by their relative retention time to the main components semanticscholar.org.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-UV/MS)

Ultra-Performance Liquid Chromatography coupled with UV detection and Mass Spectrometry (UPLC-UV/MS) offers enhanced chromatographic separation and sensitivity compared to traditional HPLC-UV methods semanticscholar.org. This hyphenated technique is particularly valuable for the quality control and impurity analysis of multi-component drugs like Bleomycin sulfate semanticscholar.org. UPLC systems, often utilizing sub-2 µm particle stationary phases, provide lower limits of detection and higher resolution separations, leading to the detection of more impurities and shorter run times semanticscholar.org. The online coupling with a mass spectrometer, such as a single quadrupole MS detector, allows for direct peak identification of main compounds and impurities, increasing the information content without the need for reference standards semanticscholar.org. UPLC-UV/MS has been used to confirm the identity of bleomycin components like Bleomycin A2 and B2 based on their mass-to-charge ratios (m/z) semanticscholar.org. This method results in better chromatographic separation, reduced tailing of major bleomycin compounds, and increased resolution with impurities semanticscholar.org.

Mass Spectrometry-Based Characterization and Quantification

Mass Spectrometry (MS) and its hyphenated techniques are essential for the characterization and quantification of this compound. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a powerful tool for the quantitative analysis of bleomycin, particularly in complex biological matrices like plasma csuohio.eduresearchgate.net. The polar nature and relatively high molecular mass of bleomycin, along with its mixture of complexing congeners, make MS detection challenging, especially via electrospray ionization nih.gov. However, methods have been developed to overcome these challenges. One approach utilizes the metal chelating property of bleomycin by spiking plasma samples with excess copper, followed by liquid-liquid extraction and analysis by HPLC-electrospray ionization tandem mass spectrometry using a quadrupole trap mass analyzer csuohio.edu. This method improves selectivity and sensitivity, allowing for quantification in the lower nanogram per milliliter range csuohio.edu. Quantitative mass spectrometry imaging (Q-MSI) is another MS-based technique used to provide distribution analysis and quantitation of bleomycin in tissues, such as skin nih.govnih.gov. This involves using mimetic tissue models with spiked tissue homogenates for calibration and employing techniques like MALDI-MS (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry) nih.govnih.gov. Q-MSI allows for the assessment of bleomycin concentration in different regions of an image and can provide results comparable in magnitude to quantitative LC-MS on tissue biopsies nih.govresearchgate.net.

Spectroscopic and Fluorometric Methods (e.g., Molecular Beacon-Based Probes)

Spectroscopic techniques, including UV-Visible, ESR (Electron Spin Resonance), 1H-NMR (Proton Nuclear Magnetic Resonance), and Mössbauer spectroscopies, are employed to study this compound, particularly its complexes with metals like iron nih.gov. These methods provide insights into the electronic and structural properties of bleomycin-metal complexes and their interactions nih.gov.

Fluorometric methods, such as those utilizing molecular beacon-based probes, offer highly sensitive and specific detection of bleomycin nih.gov. Molecular beacons are designed as hairpin-shaped oligonucleotide probes with a fluorophore and a quencher at opposite ends biosearchtech.comspectroscopyeurope.comgbiosciences.com. In the absence of the target, the hairpin structure keeps the fluorophore and quencher in close proximity, resulting in quenched fluorescence biosearchtech.comspectroscopyeurope.comgbiosciences.com. Upon binding to a specific target sequence or undergoing a structural change induced by an analyte, the stem-loop structure opens, separating the fluorophore from the quencher and leading to fluorescence emission biosearchtech.comgbiosciences.com. A molecular beacon-based fluorescent probe has been developed for bleomycin determination that utilizes DNA-templated silver nanoclusters (DNA-AgNCs) and guanine-rich sequences (GRSs) nih.gov. In the presence of the bleomycin-iron(II) complex, the probe is selectively cleaved at a specific scission site, displacing the AgNCs away from the GRSs and causing a decrease in fluorescence nih.gov. This method enables the detection of bleomycin with high sensitivity, achieving detection limits in the picomolar range nih.gov.

Gel Electrophoretic Mobility Shift and DNA Protection Assays

Gel Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift or gel retardation assay, is a technique used to study the interaction between DNA and proteins or other molecules that bind to DNA, such as bleomycin nih.govthermofisher.comwikipedia.orgresearchgate.net. This assay is based on the principle that a complex formed between DNA and a binding molecule will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel compared to the free DNA fragment thermofisher.comwikipedia.orgresearchgate.net. The resulting "shift" or "retardation" in mobility indicates binding wikipedia.orgresearchgate.net. EMSA can be used to qualitatively visualize the binding of bleomycin A5 with DNA nih.gov. While commonly used for protein-DNA interactions, the principle can be extended to study the binding of small molecules like bleomycin to target DNA nih.gov. DNA protection assays are often performed in conjunction with or are related to studies involving DNA-binding agents like bleomycin. These assays assess the ability of a molecule to protect DNA from cleavage or modification by enzymes or chemical agents. Bleomycin is known to induce DNA strand breaks, and DNA protection assays could potentially be used to study factors that might protect DNA from bleomycin-induced damage or to investigate the binding of other molecules that might compete with or alter bleomycin's interaction with DNA iaea.orgmdpi.com.

An example of applying EMSA involves visualizing the binding of bleomycin A5 with DNA nih.gov. Combining EMSA with techniques like biosensors can provide both qualitative and quantitative information about the binding of small molecules with targeting DNA nih.gov. For instance, using a biosensor alongside EMSA allowed for the determination of the association equilibrium constant for the binding of native and deactivated bleomycin A5 to DNA nih.gov.

Imaging Techniques for Visualizing Cellular Interactions (e.g., DNA Repair Foci)

Imaging techniques are invaluable for visualizing the cellular interactions of bleomycin, particularly its impact on DNA and the subsequent cellular repair processes. Fluorescence microscopy is a key technique used to observe DNA repair processes in cells treated with bleomycin mdpi.com. Bleomycin induces DNA double-strand breaks (DSBs), which trigger the formation of DNA repair foci mdpi.comnih.govnih.gov. These foci represent the accumulation of repair proteins at the sites of DNA damage mdpi.comnih.govnih.gov.

Visualization of DNA repair foci can be achieved by staining for markers associated with DNA damage and repair, such as phosphorylated histone H2AX (γH2AX), which is a hallmark of DSBs mdpi.comnih.govnih.gov. Fluorescence imaging of γH2AX foci confirms the activation of repair processes following bleomycin treatment mdpi.com. The number of DSBs under repair can be observed to increase with bleomycin concentration mdpi.com. Discrete nuclear foci from the incorporation of labeled nucleotides, such as 5-iododeoxyuridine (IdU), can also be detected in bleomycin-treated cells, indicating DNA repair synthesis nih.gov. The presence of proliferating cell nuclear antigen (PCNA) foci in bleomycin-treated cells further suggests ongoing unscheduled DNA synthesis associated with DNA repair nih.gov.

Live-cell imaging techniques, including time-lapse microscopy and Light Sheet Fluorescence Microscopy, allow for the dynamic observation of DNA damage foci formation and the recruitment of repair proteins in real-time within living cells or 3D structures like tumor spheroids researchgate.netbiorxiv.org. These techniques enable the monitoring of the expression and localization of tagged proteins involved in repair and the measurement of repair rates researchgate.netbiorxiv.org. For instance, live imaging of tumor spheroids treated with bleomycin has been used to observe the gradual increase in DNA damage foci over time, corresponding to the induced damage and the recruitment of fluorescently labeled DNA damage sensors biorxiv.org. Quantitative analysis of these images can provide the count of cells, foci, and the average number of foci per nucleus, demonstrating the effectiveness of bleomycin in inducing DNA damage foci formation biorxiv.org.

Computational and in Silico Studies of Bleomycetin

Molecular Docking and Dynamics Simulations of Bleomycetin-DNA/Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model the interaction between molecules, such as this compound, and biological targets like DNA and proteins. Molecular docking predicts the preferred orientation and binding affinity of a ligand to a receptor, providing insights into potential binding sites and interaction modes. biointerfaceresearch.com MD simulations, on the other hand, extend this by simulating the dynamic behavior of the molecular complex over time, allowing for the study of conformational changes, binding stability, and the influence of the surrounding environment. biointerfaceresearch.com

This compound, a member of the bleomycin (B88199) family of glycopeptide antibiotics, is known to exert its cytotoxic effects primarily by inducing DNA strand breaks. nih.gov The interaction between bleomycin and DNA is crucial to its mechanism. Studies using molecular dynamics simulations have explored the interaction between bleomycin (specifically focusing on metalated forms like Fe- or Co-bound bleomycin) and DNA. These simulations have shown that bleomycin intercalates with DNA. scirp.org The metal-binding domain is positioned in the minor groove, where it is responsible for oxygen activation and subsequent hydrogen abstraction from DNA. scirp.org The bithiazole tail of bleomycin shows partial intercalation, and the C-terminal sulphonium subunit interacts with the major groove, both contributing to DNA binding. scirp.org The linker region also plays an important role in DNA cleavage. scirp.org MD simulations have indicated that bleomycin binds more strongly to DNA when complexed with iron compared to cobalt, providing a better structural orientation for initiating DNA strand cleavage by abstracting the H4' hydrogen of deoxyribose. scirp.orgresearchgate.net

While specific detailed molecular docking and dynamics studies solely focused on this compound (Bleomycin A5) are less extensively documented in the immediate search results compared to the broader bleomycin family or Bleomycin A2, the principles and findings from studies on other bleomycins regarding DNA interaction mechanisms are highly relevant due to the shared core structure and mechanism of action within the bleomycin family. The interaction involves specific DNA sequence interactions and the microstructure of DNA, with hydrogen bonding between the bleomycin complex and particular nucleotides, especially guanine (B1146940) (G) at the -1 position in the minor groove, being important. mdpi.com

Molecular dynamics simulations are considered a crucial tool for understanding the complex binding behavior of DNA-binding proteins and molecules, and advancements in force fields and simulation timescales continue to enhance their utility. nih.gov They can reveal transient binding events that might be missed in experimental studies. plos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop predictive models that correlate the chemical structure of compounds with their biological activity. jocpr.comresearchgate.net This involves identifying molecular descriptors that capture the structural and physicochemical properties of a set of compounds and building a mathematical model that relates these descriptors to observed biological activities. jocpr.comamazon.com QSAR models can be used to predict the activity of new, untested compounds and to guide the rational design of analogs with improved properties. jocpr.commdpi.com

For this compound and its analogs, QSAR modeling can be applied to understand how structural modifications influence their DNA binding affinity, DNA cleavage efficiency, or cytotoxicity. By analyzing a series of bleomycin analogs with known activities, QSAR models can identify key structural features or physicochemical properties that are critical for their biological function. This information can then be used to design novel this compound analogs with enhanced potency or altered specificity.

While direct QSAR studies specifically on a large set of this compound analogs were not prominently found in the immediate search results, QSAR analysis has been applied to study the structure-activity relationships of other compounds that interact with DNA or act as potentiators of bleomycin-mediated DNA degradation. nih.gov For instance, QSAR analysis has been used to study cation-substituted polyaromatic compounds as amplifiers of bleomycin-mediated degradation of DNA, revealing distinct correlations that suggest the formation of different ternary complexes. nih.gov This indicates the potential of QSAR to provide insights into the complex interactions involving bleomycin and other molecules. QSAR modeling is a widely used approach in anticancer drug discovery for predicting activity and guiding the design of novel compounds. mdpi.comnih.govnih.gov

Bioinformatic Approaches for Analyzing Omics Data

Bioinformatic approaches are essential for the analysis of large-scale biological datasets, collectively known as "omics" data, including genomics, transcriptomics, proteomics, and metabolomics. pharmaron.comnuvisan.comfrontiersin.org These methods involve the use of computational tools and statistical techniques to extract meaningful insights from complex biological information. pharmaron.com In the context of this compound, bioinformatic analysis of omics data can provide valuable information regarding cellular responses to the drug, mechanisms of resistance, and the identification of potential biomarkers or therapeutic targets.

Analyzing transcriptomic data (gene expression profiles) from cells or tissues treated with this compound can reveal which genes are upregulated or downregulated in response to the drug. This can shed light on the cellular pathways affected by this compound and the compensatory mechanisms that cells employ. Similarly, proteomic data can provide insights into changes in protein abundance and modifications, while genomic data can help identify genetic variations that might influence sensitivity or resistance to this compound.

Bioinformatics analysis of omics data is a common approach in biomedical research for biomarker identification, understanding disease mechanisms, and finding molecular targets. frontiersin.org Integrated analysis of multi-omics data can provide a more comprehensive understanding of biological systems. pharmaron.com For example, bioinformatics has been used to analyze transcriptomic datasets to identify critical upstream molecules inducing cellular responses in cancer cells. pharmaron.com While specific studies linking this compound treatment directly to large-scale omics data analysis were not detailed in the search results, the general applicability of these bioinformatic approaches to understand drug mechanisms and resistance in cancer is well-established. frontiersin.org

Artificial Intelligence and Machine Learning Applications in Resistance Prediction

Machine learning algorithms can be trained on datasets containing information about the characteristics of tumors or patients and their response to this compound. By identifying correlations and patterns within the data, the ML models can learn to predict the likelihood of resistance. This can help in personalizing treatment strategies, potentially avoiding the use of this compound in patients who are predicted to be resistant and guiding the selection of alternative therapies.

Targeted Delivery Systems for Bleomycetin: Mechanistic and Theoretical Aspects

Nanoparticle-Based Delivery Systems: Design Principles and Interaction Mechanisms

Nanoparticle-based drug carriers offer several advantages for improving the therapeutic effectiveness of drugs like Bleomycetin, including the potential for site-specific delivery through active targeting and passive targeting mechanisms such as the enhanced permeability and retention (EPR) effect nih.gov. Nanoparticles can encapsulate or conjugate with therapeutic agents, protecting them from degradation and delivering them selectively to target cells emanresearch.org. Their small size and surface properties enable them to extravasate through leaky tumor vasculature and accumulate within the tumor microenvironment via the EPR effect emanresearch.org. This improved tissue distribution can lead to more uniform drug exposure throughout the tumor, enhancing treatment outcomes emanresearch.org. Furthermore, nanoparticles can facilitate cellular uptake of drugs by cancer cells through various mechanisms, including receptor-mediated endocytosis and passive diffusion emanresearch.org.

The design principles of nanoparticle-based delivery systems for this compound involve tailoring the physicochemical properties of the nanoparticles, such as size, surface charge, and composition, to influence their behavior in biological systems mdpi.com. For instance, smaller and negatively charged lipid nanoparticles can be more effectively taken up by lymph node dendritic cells avantiresearch.com. Surface functionalization with stealth polymers like polyethylene (B3416737) glycol (PEG) can improve nanoparticle circulation time by reducing opsonization and immune recognition emanresearch.org.

Liposomal Formulations and Encapsulation Mechanisms

Liposomes, spherical vesicles composed of lipid bilayers, are widely explored nanoparticle carriers for drug delivery due to their ability to encapsulate both hydrophilic and hydrophobic drugs, biocompatibility, and tunable properties for selective delivery mdpi.com. Encapsulating Bleomycin (B88199) within liposomes can help mitigate issues associated with its lack of targeting specificity waocp.com. Liposomes can protect encapsulated drugs from enzymatic degradation and immune recognition, prolonging their circulation time and enhancing accumulation at the target site mdpi.com. They also offer controlled release of the encapsulated drug, ensuring sustained therapeutic efficacy mdpi.com.

The encapsulation of this compound within liposomes typically involves methods such as thin-film hydration waocp.comnih.gov. In this technique, a lipid film is hydrated with an aqueous solution containing this compound, leading to the formation of liposomes that encapsulate the drug within their aqueous core or lipid bilayer, depending on the drug's properties waocp.comnih.gov. Studies have shown successful encapsulation of drugs within liposomes using methods like thin-layer hydration, resulting in formulations with desired particle sizes and stability nih.govjapsonline.com. For example, a study on Bleomycin encapsulated within ultra-deformable (UD) liposomes, known as Bleosome, demonstrated effective penetration through ex vivo skin explants, suggesting the release of Bleomycin from the liposomes at the stratum corneum followed by diffusion into deeper layers mdpi.comnih.gov.

Micellar Systems: Self-Assembly and Release Mechanisms

Micellar systems, formed by the self-assembly of amphiphilic molecules in aqueous solutions, represent another type of nanoparticle-based delivery system. These structures typically consist of a hydrophobic core that can encapsulate lipophilic drugs and a hydrophilic shell that provides stability in aqueous environments encyclopedia.pubmdpi.com. The self-assembly of micelles is driven by intermolecular hydrophobic interactions nih.gov.

Stimuli-responsive polymeric micelles can be designed to release their encapsulated drug in response to specific triggers present in the tumor microenvironment, such as changes in pH or redox potential nih.gov. For instance, polymeric micelles with reductively degradable disulfide bonds can show efficient intracellular release of anticancer drugs in response to the high glutathione (B108866) concentrations in tumor cells nih.gov. Similarly, pH-responsive polymers can form micelles that become positively charged in the acidic tumor microenvironment, leading to enhanced endocytosis by tumor cells nih.gov. The release mechanism from micelles can involve the disruption of the micellar structure due to changes in the surrounding environment or the degradation of the polymer chains encyclopedia.pubnih.gov. The self-assembly process and the resulting micelle characteristics can be influenced by factors such as the composition of the amphiphilic molecules and external stimuli encyclopedia.pubfrontiersin.org.

Ligand-Mediated Targeting Strategies

Ligand-mediated targeting, also known as active targeting, involves functionalizing nanoparticle carriers with specific ligands that selectively bind to receptors overexpressed on the surface of target cells, such as cancer cells researchgate.netdovepress.com. This approach aims to enhance drug accumulation at the disease site while minimizing uptake by healthy tissues researchgate.netdovepress.com. The success of ligand-mediated targeting relies on the high binding specificity and affinity between the ligand and its corresponding receptor dovepress.com.

Folic Acid Conjugation and Receptor-Mediated Internalization

Folic acid is a widely used ligand for targeted drug delivery due to the overexpression of folate receptors (FR) on the surface of many cancer cells waocp.comnih.govmdpi.comwaocp.com. Folate-conjugated molecules are adept at binding to and being internalized by cells that express these receptors, thereby delivering therapeutic agents directly to the tumor site waocp.com. Conjugating Bleomycin or Bleomycin-loaded nanoparticles with folic acid aims to enhance the precision of drug delivery to FR-overexpressing cancer cells waocp.comnih.gov.

The mechanism of internalization for folic acid-conjugated systems is primarily receptor-mediated endocytosis mdpi.comchemmethod.com. Upon binding of folic acid to the folate receptor on the cell surface, the complex is internalized into the cell within endosomes mdpi.com. The acidic pH within the endosomes can trigger conformational changes in the folate receptors, leading to the release of the ligand and the encapsulated drug into the cytoplasm mdpi.com. Studies have shown that folate-targeted liposomal Bleomycin formulations exhibit significantly greater effectiveness in reducing the viability of oral cancer cells and ovarian cancer cells that overexpress FR compared to non-targeted formulations waocp.comnih.gov. This enhanced cytotoxicity is attributed to the increased internalization mediated by the folate receptor nih.govmdpi.com. Research findings indicate that folic acid grafting significantly enhances the cellular uptake of nanoparticles through receptor-mediated endocytosis chemmethod.com.

Other Ligand-Receptor Interactions

Beyond folic acid, various other ligands and receptor interactions are being explored for targeted drug delivery, including for potential application with agents like this compound. These ligands can include antibodies, peptides, or other small molecules that bind to specific receptors overexpressed on target cells or the vasculature supplying tumors emanresearch.orgresearchgate.netdovepress.commdpi.com. Examples of such receptors include transferrin receptors, which are often upregulated in cancer cells and on the blood-brain barrier mdpi.commdpi.com. Ligands targeting these receptors can facilitate the transport of drug carriers across biological barriers and enhance their uptake by tumor cells mdpi.commdpi.com.

Ligand-receptor interactions play a crucial role in cell-cell communication and can be exploited for targeted delivery researchgate.netfrontiersin.orgstanford.edu. The binding of a ligand to its receptor can trigger intracellular signaling pathways or initiate the internalization of the ligand-receptor complex and any attached cargo researchgate.netnih.gov. The selection of an appropriate ligand for targeting depends on the specific receptor expression profile of the target cells and the desired delivery outcome researchgate.net. Research in various cancer types, such as glioblastoma and triple-negative breast cancer, highlights the importance of understanding ligand-receptor interactions for developing effective targeted therapies mdpi.commdpi.comfrontiersin.org.

Physical Methods for Enhanced Cellular Uptake and Release

In addition to nanoparticle design and ligand-mediated targeting, physical methods can be employed to enhance the cellular uptake and release of this compound, particularly when delivered via carriers. These methods often involve external stimuli that can influence the behavior of the delivery system or the permeability of cell membranes.

Photochemical Internalization (PCI) Principles

Photochemical Internalization (PCI) is a drug delivery technology that utilizes principles derived from photodynamic therapy (PDT) to trigger the release of endocytosed molecules from endocytic vesicles into the cytosol. mdpi.comrsc.orgmdpi.comencyclopedia.pubresearchgate.net The core mechanism involves the use of a photosensitizer, a light-sensitive molecule, which is administered and preferentially accumulates in the membranes of endocytic vesicles. nih.govmdpi.comrsc.orgencyclopedia.pubresearchgate.net

When the photosensitizer is exposed to light of a specific wavelength, it becomes activated, leading to the generation of reactive oxygen species (ROS), primarily singlet oxygen. rsc.orgencyclopedia.pubresearchgate.netuio.no These highly reactive species cause oxidative damage to the membranes of the endocytic vesicles. rsc.orgencyclopedia.pubresearchgate.net The resulting damage leads to the rupture or permeabilization of the endosomal membrane, allowing the co-internalized drug, such as bleomycin, to escape into the cytoplasm before reaching the lysosomes where it would otherwise be degraded. nih.govmdpi.comrsc.orgmdpi.comencyclopedia.pubresearchgate.netresearchgate.net

Bleomycin is a hydrophilic macromolecule with limited membrane permeability, making it a suitable candidate for PCI-mediated delivery. nih.govnih.govsci-hub.semdpi.com Research has shown that PCI can significantly enhance the intracellular delivery and cytotoxic effects of bleomycin in various cell lines, including glioma and bladder cancer cells. nih.govmdpi.comnih.govapimtherapeutics.com Studies using photosensitizers like disulfonated tetraphenyl chlorin (B1196114) (TPCS2a) or Aluminum phthalocyanine (B1677752) disulfonate (AlPcS2a) have demonstrated enhanced bleomycin-induced DNA damage and increased cell killing when combined with light activation, compared to bleomycin treatment alone. nih.govmdpi.comnih.govapimtherapeutics.com This enhancement is attributed to the successful release of bleomycin from endosomal compartments into the cytosol and subsequently the nucleus, where it exerts its DNA-damaging effects. mdpi.comnih.gov

The efficacy of PCI is influenced by factors such as the concentration of the photosensitizer, the light dose, the time interval between photosensitizer administration, drug administration, and light exposure, and the specific cell type. nih.govapimtherapeutics.com Studies have aimed to determine optimal sublethal doses of photosensitizer and light that induce endosomal escape without causing significant damage to other cellular structures. nih.govapimtherapeutics.com

Ultrasound-Mediated Delivery Mechanisms

Ultrasound-mediated drug delivery, often enhanced by the presence of microbubbles (MBs), is another physical method used to improve the intracellular uptake of drugs like this compound. This technique relies on the interaction of ultrasound waves with tissues and the behavior of microbubbles within the acoustic field, leading to increased cell membrane permeability, a phenomenon known as sonoporation. sci-hub.see-ultrasonography.orgnih.gov

The primary mechanisms involved in ultrasound-mediated delivery include thermal and mechanical effects. mdpi.comamegroups.cn While thermal effects can contribute to drug release from temperature-sensitive carriers or alter tissue properties, the mechanical effects, particularly those related to acoustic cavitation of microbubbles, are considered crucial for enhancing membrane permeability. e-ultrasonography.orgmdpi.comamegroups.cn Cavitation refers to the oscillation, growth, and collapse of microbubbles when exposed to ultrasound waves. e-ultrasonography.org

Stable cavitation involves the rhythmic oscillation of microbubbles, which can induce mechanical stress on nearby cell membranes and endothelial linings, potentially creating transient pores or increasing the gaps between cells. e-ultrasonography.org Inertial cavitation, on the other hand, involves the violent collapse of microbubbles, generating high-speed microjets and shockwaves that can cause temporary permeabilization of cell membranes. e-ultrasonography.orgthno.org

When ultrasound and microbubbles are applied in the presence of bleomycin, the sonoporation effect facilitates the entry of bleomycin into cancer cells, bypassing the limitations of passive diffusion and endocytosis. nih.govsci-hub.senih.gov This enhanced intracellular delivery can lead to a significant potentiation of bleomycin's cytotoxic activity. nih.govsci-hub.senih.gov Research has demonstrated that ultrasound-mediated delivery can enhance the efficacy of bleomycin in various tumor models, with results comparable to other physical delivery methods like electroporation. nih.gov The parameters of the ultrasound, such as intensity, frequency, and pulse duration, as well as the type and concentration of microbubbles, influence the degree of sonoporation and drug delivery. sci-hub.see-ultrasonography.orgmdpi.com

Theoretical Models for Controlled Release and Cellular Accumulation

Theoretical models related to the controlled release and cellular accumulation of this compound in the context of targeted delivery systems primarily focus on understanding and predicting the complex interplay between the drug, the delivery vehicle (if any), the biological environment, and the external stimuli (light or ultrasound).

Bleomycin's inherent properties, such as its size, hydrophilicity, and charge, contribute to its poor membrane permeability and tendency for endosomal entrapment. nih.govnih.govsci-hub.se Theoretical considerations in targeted delivery aim to model how methods like PCI and ultrasound can overcome these natural barriers. For PCI, theoretical models can help describe the diffusion and localization of photosensitizers within cellular membranes, the photochemical reactions upon light activation, and the subsequent membrane damage leading to drug release. researchgate.net Modeling the generation and diffusion of reactive oxygen species and their interaction with lipid bilayers could provide insights into the dynamics of endosomal rupture.

In ultrasound-mediated delivery, theoretical models can focus on the behavior of microbubbles in an acoustic field, including their oscillation and cavitation dynamics. e-ultrasonography.orgamegroups.cn Models can predict the mechanical forces exerted by oscillating or collapsing microbubbles on cell membranes and the resulting pore formation (sonoporation). e-ultrasonography.orgthno.org Furthermore, theoretical frameworks can be developed to describe the transport of bleomycin through these transient pores and its subsequent diffusion within the cytoplasm. The efficiency of cellular accumulation following sonoporation can be modeled based on pore size, duration, drug concentration, and intracellular diffusion rates.

While specific detailed theoretical models solely focused on the controlled release and cellular accumulation of this compound were not extensively highlighted in the search results beyond the mechanistic descriptions, the principles governing the interaction of bleomycins with DNA jst.go.jpacs.orgacs.org and proteins mdpi.com after cellular entry are subject to theoretical and computational studies, including molecular modeling and dynamics calculations, which indirectly relate to the fate and accumulation of the drug within the cell. However, models directly predicting the rate and extent of release from delivery systems or accumulation mediated by external stimuli require integrating parameters related to the drug's physicochemical properties, the delivery system's characteristics, and the biological environment's response to light or ultrasound. The research findings presented in sections 9.3.1 and 9.3.2 provide experimental data that can inform and validate such theoretical models aimed at optimizing delivery parameters for enhanced cellular uptake and accumulation of bleomycins.

Integrated Omics Approaches in Bleomycetin Research

Genomics Studies: DNA Damage Signatures and Genetic Responses

Genomics studies have been fundamental in characterizing the precise nature of DNA damage induced by Bleomycetin. As a radiomimetic agent, this compound is known to cause DNA double-strand breaks (DSBs). plos.org Genomic sequencing of exposed cells reveals distinct mutational signatures, which are the fingerprints of the DNA damage and the subsequent repair processes. nih.gov These signatures are often characterized by a prevalence of specific base substitutions and small insertions or deletions that arise from the cellular attempts to repair the this compound-induced lesions. nih.gov

The cellular genetic response to this damage is a complex signaling cascade. A primary response is the activation of the p53 pathway, a central regulator of the cell's response to genotoxic stress. plos.orgresearchgate.net Microarray and gene expression analyses have shown that upon this compound treatment, there is a significant upregulation of genes directly controlled by p53, such as CDKN1A (encoding p21), which enforces cell cycle arrest, and BBC3 (encoding PUMA), which promotes apoptosis. plos.org This orchestrated genetic response aims to halt cell division to allow time for DNA repair or, if the damage is too severe, to eliminate the compromised cell. researchgate.net Studies in human fibroblasts have confirmed that the p53 network is the top upstream regulator activated by this compound-induced damage. plos.org

Key Genes in this compound Genetic ResponseFunctionObserved Change
CDKN1A (p21) Cell cycle checkpoint controlUpregulated
BBC3 (PUMA) Apoptosis inductionUpregulated
PCNA DNA replication and repairUpregulated
PPM1D Negative regulator of p53 pathwayUpregulated
ATM DNA damage sensor kinaseActivated

This table summarizes key genes involved in the cellular response to this compound-induced DNA damage, their primary function, and the typical expression change observed following exposure.

Proteomics Investigations: Protein Expression Profiles and Interaction Networks

Proteomics provides a direct look at the functional machinery of the cell, revealing how this compound impacts protein expression and interaction networks. researchgate.netphysiology.org Using techniques like mass spectrometry, researchers have mapped the changes in the proteome of cells and tissues following this compound exposure. nih.gov These studies often reveal significant alterations in proteins related to the extracellular matrix (ECM), cellular stress, and inflammation. nih.govoatext.com

In models of pulmonary fibrosis, proteomics has identified the upregulation of ECM-related proteins, reflecting the tissue remodeling and scarring that is a known side effect of this compound therapy. oatext.com Protein-protein interaction network analysis has shown that this compound treatment triggers a coordinated response involving clusters of proteins associated with tissue remodeling, cell proliferation, and apoptosis. nih.gov For instance, a study on lung fibroblasts identified 263 secreted proteins, of which 17 were differentially expressed after this compound treatment, including several matrix metalloproteinases (MMPs) and osteopontin (B1167477) (OPN), which are critical in the fibrotic process. oatext.com

A key focus of proteomics has been the identification of proteins that confer resistance to this compound. The primary enzyme responsible for inactivating the drug is Bleomycin (B88199) Hydrolase (BLH), a cysteine protease. acs.orgspandidos-publications.com BLH metabolizes this compound by deamidating a specific residue, rendering it unable to effectively cleave DNA. pnas.org Proteomic studies have confirmed that the expression levels of BLH in different tissues and cell lines can correlate with their sensitivity to the drug. spandidos-publications.com Cells with higher intrinsic levels of BLH demonstrate greater resistance to this compound's cytotoxic effects. spandidos-publications.comresearchgate.net

Beyond BLH, other resistance mechanisms involve Bleomycin-binding proteins that sequester the drug, preventing it from reaching its nuclear DNA target. nih.gov In bacteria, proteins encoded by ble genes, such as the BMLT protein from transposon Tn5 and the BRPMBL protein associated with NDM-1, act by trapping Bleomycin molecules. nih.gov Proteomic approaches are crucial for identifying and characterizing these and potentially novel resistance proteins in various organisms. nih.gov

ProteinMechanism of ResistanceOrganism/System
Bleomycin Hydrolase (BLH) Enzymatic inactivation (deamination)Mammals, Yeast
BLMA High-affinity binding/sequestrationStreptomyces verticillus
BAT (Acetyltransferase) Enzymatic inactivation (acetylation)Streptomyces verticillus
BMLT (from ble gene) Binding/sequestrationGram-negative bacteria (Tn5)
BRPMBL Binding/sequestrationCarbapenem-resistant Enterobacteriaceae

This interactive table outlines the major proteins involved in conferring resistance to this compound, their mode of action, and the biological systems in which they have been identified.

This compound-induced DNA damage triggers profound effects on cell cycle regulation and apoptosis, which can be detailed through proteomics. nih.gov Following treatment, cells often arrest in the G2/M phase of the cell cycle, a response mediated by the p53/p21 pathway. nih.gov Proteomic analysis confirms the increased expression of proteins like p21 and p53. nih.gov

Simultaneously, this compound activates apoptotic pathways. Studies have shown that it can initiate the extrinsic apoptotic pathway, marked by the activation of caspase-8. nih.gov This is followed by the activation of effector caspases like caspase-3 and caspase-6, which execute the apoptotic program. nih.gov Proteomic techniques, such as Western blotting for cleaved (active) caspases, confirm this sequence of events. nih.gov Furthermore, analysis of the BCL-2 family of proteins shows an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2, tipping the cellular balance toward cell death. nih.govmdpi.com

Metabolomics Profiling: Metabolic Pathway Alterations and Biomarker Discovery

Metabolomics, the study of small molecule metabolites, offers a snapshot of the cell's physiological state and how it is altered by drug exposure. mdpi.com In this compound research, metabolomic profiling has been used to identify metabolic signatures associated with its therapeutic effects and toxicity. nih.gov Mass spectrometry-based analysis of tissues has revealed significant perturbations in multiple metabolic pathways. nih.gov

Following this compound administration in animal models, researchers have observed upregulated energy production pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid oxidation. nih.gov This reflects an increased energy demand for tissue repair and managing cellular stress. nih.gov Alterations in amino acid metabolism and lipid profiles are also common, indicating changes in protein breakdown, tissue remodeling, and inflammatory processes. nih.govnih.gov The goal of these studies is often biomarker discovery—identifying specific metabolites in accessible fluids like serum that can indicate the extent of drug-induced damage or predict therapeutic response. nih.gov

Metabolic PathwayObserved AlterationImplication
Energy Metabolism (Glycolysis, TCA Cycle) UpregulatedIncreased energy demand for cellular repair
Amino Acid Metabolism IncreasedTissue remodeling, protein breakdown
Lipid Metabolism Altered lipid profilesInflammation, membrane turnover
Nucleic Acid Metabolism Increased breakdown productsDNA damage and repair processes

This table presents a summary of key metabolic pathway alterations observed following this compound exposure and their potential biological implications.

Transcriptomics and Gene Expression Analysis

Transcriptomics, primarily through RNA sequencing (RNA-seq), provides a comprehensive view of the changes in gene expression that occur in response to this compound. nih.govnih.gov This approach bridges the gap between the initial genomic damage and the resulting proteomic and metabolic changes. Transcriptome analysis in various models has identified thousands of differentially expressed genes following this compound treatment. ersnet.org

Functional analysis of these gene sets consistently highlights the enrichment of pathways related to inflammation, cell adhesion, regulation of cell proliferation, and ECM organization. nih.goversnet.org In studies modeling pulmonary fibrosis, transcriptomics reveals a coordinated, time-dependent modulation of pro-fibrotic genes. nih.govnih.gov For example, key signaling pathways like TGF-β, WNT, and BMP are significantly affected, with antagonists of these pathways being downregulated as lung function improves, suggesting their role in the fibrotic process. atsjournals.org Comparing gene expression profiles from animal models to those from human disease can help validate the translational relevance of the models and identify conserved therapeutic targets. nih.gov

Interplay of Bleomycetin with Other Molecular Pathways and Agents in Model Systems

Molecular Interactions with DNA Repair Pathways

Bleomycetin-induced DNA damage triggers cellular responses aimed at repairing the lesions patsnap.com. Key DNA repair pathways involved include non-homologous end joining (NHEJ) and homologous recombination (HR) patsnap.com. While this compound induces significant DNA single-strand breaks, it does not appear to inhibit the repair of X-ray-induced DNA single-strand breaks nih.gov. Research indicates that the lesions induced by this compound and X-rays are similar in their induction and repair, yet the repair processes occur independently nih.gov. A limited amount of excision repair has been demonstrable in nonirradiated cells treated with high concentrations of bleomycin (B88199), consistent with repair of bleomycin-induced nucleotide damage in cellular DNA by a "cut and patch" repair mechanism nih.gov. Repair of bleomycin-induced DNA single-strand breaks also occurs nih.gov. The enzymatic mechanisms appear similar in different cell types despite substantial differences in their sensitivity to bleomycin nih.gov. Furthermore, this compound's impact on DNA replication involves both damaging the DNA template (cis-acting mechanism) and potentially modulating crucial replication factor(s) (trans-acting mechanism), as observed in studies using simian virus 40 (SV40) intracellular and cell-free in vitro systems nih.gov.

Synergy and Antagonism with Other DNA Damaging Agents

The interaction between this compound and other DNA damaging agents has been investigated to understand potential synergistic or antagonistic effects. Studies examining the combined effects of bleomycin and X-rays on mammalian cell survival suggest that while the damage induced is quite similar, the lesions occur and are repaired independently nih.gov. This indicates a complex interaction rather than a simple additive or inhibitory effect on repair pathways nih.gov. The potential for synergy or antagonism with other agents is a critical aspect in developing combination therapies.

Impact on Immunomodulatory Pathways in vitro

In vitro studies have explored the effects of Bleomycin (which includes this compound as a component) on immune cells. Bleomycin has been shown to inhibit B cell, T cell, and macrophage proliferation in vitro drugbank.com. It can also impair antigen presentation, as well as the secretion of interferon gamma, TNFα, and IL-2 drugbank.com. These findings suggest that this compound may have immunomodulatory effects, potentially influencing the cellular immune response in a laboratory setting.

Mechanisms of Cross-Resistance with Other Chemical Entities

Mechanisms of resistance to cytotoxic agents, including this compound, can involve various factors such as upregulation of pro-survival, anti-apoptotic, and epithelial-to-mesenchymal transition (EMT)-inducing pathways; increased activity of drug export transporters; and altered expression of drug target proteins mdpi.comuhod.org. Studies investigating Bleomycin resistance in mammalian cells have identified genetic suppressor elements (GSEs) that can confer resistance nih.gov. One such GSE, GSE(BLM), conferring approximately 2-fold bleomycin resistance in DC-3F cells and 5-10-fold resistance in HeLa cells, displayed high identity with an amino acid sequence in the functional domain of human SRPK1 nih.gov. In the experimental conditions of that study, DC-3F or HeLa cells expressing GSE(BLM) did not show any detectable cross-resistance to other cytotoxic agents with various mechanisms of action nih.gov. This suggests that specific resistance mechanisms to this compound may not always lead to broad cross-resistance to unrelated drugs nih.gov. Cross-resistance can also apply to antibiotics of different classes and with different mechanisms of action, for example, mutations affecting drug efflux mechanisms can confer resistance to multiple classes of antibiotics gardp.org.

Investigation of Drug-Drug Interactions at a Molecular and Cellular Level

Investigations into drug-drug interactions involving this compound at a molecular and cellular level are crucial for understanding potential impacts on efficacy and toxicity when used in combination therapies. These interactions can be pharmacodynamic, where one medication alters the sensitivity or responsiveness of tissues to another, or pharmacokinetic, where a medication alters the absorption, distribution, protein binding, metabolism, or excretion of another merckmanuals.com. At the molecular level, pharmacodynamic interactions can occur at the receptor level or intracellularly merckmanuals.com. While specific molecular and cellular level drug-drug interaction data for this compound with a wide range of agents in model systems can be complex and varied, the fundamental mechanisms often involve interference with drug targets, metabolic enzymes, or transporter proteins. For example, some studies broadly list potential interactions where Bleomycin might decrease the excretion rate of other drugs or where the risk or severity of adverse effects could be increased when combined with certain agents drugbank.com. However, detailed molecular and cellular mechanisms underlying these specific interactions in model systems require further in-depth investigation.

Future Directions in Bleomycetin Research

Exploration of Novel Bleomycetin Derivatives with Modulated Activities

The development of novel this compound derivatives remains a significant area of research. This involves synthesizing modified versions of the compound to potentially improve its efficacy, alter its spectrum of activity, or reduce adverse effects. Studies have explored the synthesis of amino acid and peptide derivatives of Bleomycin (B88199) A5 (this compound), demonstrating that some of these derivatives exhibit significant antitumor activities in vitro against various cancer cell lines, sometimes at levels higher than the parent compound nih.gov. For instance, certain hydrophobic amino acid or peptide derivatives have shown increased cleavage ratios of double-to-single strand DNA compared to Bleomycin A5, and derivatives containing D-conformation or basic amino acids have been found to facilitate DNA binding nih.gov. Research into chemical modification of this compound, such as acylation of the C-end fragment, has also been reported researchgate.neturfu.ru.

Interactive Table 1: Antitumor Activity of Bleomycin A5 Derivatives

Derivative TypeExample ModificationIn Vitro Activity (vs. Bleomycin A5)Effect on DNA Cleavage (Double/Single Strand Ratio)Effect on DNA BindingReference
Hydrophobic Amino Acid DerivativeNot specified in abstractHigher against MDA-MB-435 cellsIncreasedFacilitated nih.gov
Peptide DerivativeNot specified in abstractHigher against MDA-MB-435 cellsIncreasedFacilitated nih.gov
D-conformation Amino Acid DerivativeNot specified in abstractSignificant antitumor activitiesNot specifiedFacilitated nih.gov
Basic Amino Acid DerivativeNot specified in abstractSignificant antitumor activitiesNot specifiedFacilitated nih.gov
C-end fragment acylationAcylation of C-end fragmentDerivatives isolatedNot specifiedNot specified researchgate.neturfu.ru

Advanced Mechanistic Investigations at the Single-Molecule Level

Understanding the precise molecular mechanisms by which this compound interacts with DNA and induces damage is crucial for rational drug design and overcoming resistance. While much of the detailed single-molecule mechanistic work has been reported for Bleomycin, given that this compound is a purified fraction of Bleomycin A5 and shares a similar core structure and mechanism of action involving DNA binding and cleavage, insights from Bleomycin studies are highly relevant nih.govdrugbank.comnih.govnih.gov. Bleomycin's DNA cleaving activity is dependent on oxygen and metal ions, typically iron, forming a complex that generates reactive free radicals causing DNA strand breaks drugbank.comnih.gov. These breaks often occur at 3'-4' bonds in deoxyribose, leading to the release of free base propenals nih.gov. Single-molecule techniques, such as those used to quantify DNA damage caused by Bleomycin, can detect low levels of damage more sensitively and are compatible with optical DNA mapping, allowing for the study of DNA repair in real time chalmers.se. Applying these advanced single-molecule approaches specifically to this compound can provide a more detailed understanding of its unique interactions and DNA damage profile.

Development of Predictive Models for this compound Responsiveness and Resistance

Predicting which patients will respond to this compound and understanding the mechanisms of resistance are critical for personalized medicine. Research in predicting chemotherapy response is increasingly utilizing machine learning algorithms to analyze complex biological data, including genomic information, to identify patterns associated with treatment outcomes drugtargetreview.comijircst.org. These models aim to predict a patient's likelihood of response, potentially improving survival rates and quality of life ijircst.org. Studies have explored using machine learning to predict cancer drug resistance mediated by mutations, achieving notable accuracy by combining data on drug-resistant mutations with protein structure and function information nih.gov. While specific predictive models for this compound responsiveness and resistance were not extensively detailed in the search results, the broader field of predictive modeling in chemotherapy, particularly using AI and machine learning to analyze genomic and molecular data, provides a framework for future research into this compound drugtargetreview.comijircst.orgnih.govresearchgate.net. Identifying the molecular assemblies or genetic alterations that influence a tumor's reaction to DNA-damaging agents like this compound is a key area for future investigation drugtargetreview.com.

Integration of Multidisciplinary Approaches for Holistic Understanding

A comprehensive understanding of this compound's action and its clinical application requires the integration of knowledge and techniques from various disciplines. This includes chemistry for synthesizing novel derivatives, molecular biology and biophysics for detailed mechanistic studies, computational biology for predictive modeling, and clinical research for evaluating responses and resistance in patients. Multidisciplinary approaches are increasingly recognized as essential in cancer research to tackle complex challenges like drug resistance and tumor heterogeneity nih.govresearchgate.neticr.ac.uk. For instance, combining nanosecond pulsed electric fields with Pingyangmycin (this compound) has been explored as a potential synergistic therapeutic strategy for salivary adenoid cystic carcinoma, highlighting the integration of physical methods with chemotherapy nih.gov. The use of multidisciplinary teams in cancer management, including surgeons, oncologists, geneticists, and researchers, facilitates the translation of research findings into clinical practice and provides a holistic perspective on patient care and treatment strategies icr.ac.ukresearchgate.net. Future research on this compound will likely benefit from further integration of these diverse fields to gain a more complete picture of its biological effects and optimize its therapeutic use.

Q & A

Q. What is the molecular mechanism of Bleomycetin-induced DNA damage, and how can researchers validate its specificity in experimental models?

this compound, a glycopeptide antibiotic, induces DNA strand breaks via metal-dependent oxidative cleavage. To validate its specificity:

  • Methodology : Use in vitro plasmid DNA cleavage assays with iron(II) or copper(I) cofactors to confirm metal dependency .
  • Controls : Include radical scavengers (e.g., dimethyl sulfoxide) to rule out nonspecific hydroxyl radical effects .
  • Cell-based validation : Employ comet assays or γ-H2AX immunofluorescence in cancer cell lines (e.g., HeLa) with and without metal chelators .

Q. What standardized protocols exist for assessing this compound’s cytotoxicity, and how can reproducibility be ensured across laboratories?

  • Experimental design : Follow guidelines for dose-response curves (e.g., 0.1–100 μM range) and 48–72 hr exposure times in in vitro models .
  • Reproducibility : Document batch-specific activity variations (e.g., via HPLC purity checks) and include positive controls (e.g., cisplatin) .
  • Data reporting : Use standardized metrics like IC₅₀ values and adhere to journal requirements for supplementary material (e.g., raw viability data in CSV format) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different cancer cell lines or in vivo models?

Contradictions often arise from variations in:

  • Metal ion availability : Quantify intracellular iron/copper levels using ICP-MS and correlate with this compound sensitivity .
  • Oxidative stress defenses : Measure glutathione levels or catalase activity in resistant vs. sensitive cell lines .
  • Methodological rigor : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental repeatability .

Q. What strategies are effective for designing studies to overcome this compound resistance in hypoxic tumor microenvironments?

  • Hypoxia modeling : Use 3D spheroid cultures or bioreactors with <1% O₂ to mimic tumor conditions .
  • Combination therapies : Screen synergies with hypoxia-activated prodrugs (e.g., tirapazamine) using Chou-Talalay analysis .
  • Mechanistic probes : Employ RNA-seq to identify resistance-associated pathways (e.g., HIF-1α activation) and validate via CRISPR knockout .

Q. How should researchers integrate conflicting structural-activity relationship (SAR) data from older this compound analogs into modern drug design?

  • Data reconciliation : Re-analyze historical SAR using cheminformatics tools (e.g., molecular docking with updated protein targets) .
  • Controlled replication : Synthesize key analogs (e.g., Bleomycin A2/B2) under standardized conditions and retest cytotoxicity .
  • Literature gaps : Prioritize understudied modifications (e.g., disaccharide moiety variations) using PICO frameworks to structure focused queries .

Methodological Guidance Table

Research ChallengeRecommended ApproachKey References
DNA damage specificityMetal chelator controls + comet assays
ReproducibilityBatch documentation + positive controls
Resistance mechanismsHypoxia models + RNA-seq/CRISPR
SAR data conflictsCheminformatics + analog replication

Critical Considerations

  • Ethical compliance : For in vivo studies, ensure IACUC-approved protocols and transparent reporting of survival endpoints .
  • Data transparency : Share raw datasets (e.g., sequencing reads, dose-response curves) in repositories like Zenodo or Figshare .
  • Literature rigor : Avoid overreliance on non-peer-reviewed sources; prioritize PubMed-indexed studies and patents for SAR data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.